CP-868388 free base
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLFIHDRJSTULR-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044034 | |
| Record name | (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702681-67-2 | |
| Record name | CP-868388 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702681672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-868388 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999KY5ZIGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of CP-868388 Free Base (Crenolanib): A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CP-868388 free base, also known as Crenolanib and CP-868,596. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this potent kinase inhibitor, presenting key data, experimental methodologies, and visual representations of its molecular interactions.
Executive Summary
This compound (Crenolanib) is a selective, orally bioavailable small molecule inhibitor targeting the platelet-derived growth factor receptors (PDGFR) α and β, as well as the FMS-like tyrosine kinase 3 (FLT3). Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to the suppression of cell proliferation and angiogenesis, key processes in tumor growth and metastasis.
Core Mechanism of Action: PDGFR and FLT3 Inhibition
The platelet-derived growth factor (PDGF) signaling pathway is a critical regulator of cell growth, proliferation, and angiogenesis.[1] Dysregulation of this pathway, often through the overexpression or mutation of PDGFRs, is implicated in various cancers.[1] CP-868388 acts as a potent antagonist to this pathway.
Similarly, the FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML). Crenolanib has demonstrated significant inhibitory activity against both wild-type and certain mutant forms of FLT3.
By targeting these key receptors, CP-868388 disrupts the signaling cascades that drive tumor cell proliferation and the formation of new blood vessels that supply tumors with essential nutrients.[1]
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of CP-868388 have been quantified through various preclinical studies. The following tables summarize the key inhibitory constants (Kd) and half-maximal inhibitory concentrations (IC50) against its primary targets and other related kinases.
Table 1: Binding Affinity (Kd) of CP-868388
| Target | Kd (nM) |
| PDGFRα | 2.1[2][3][4] |
| PDGFRβ | 3.2[2][3][4] |
| FLT3 | 0.74[2][3] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of CP-868388
| Target/Cell Line | IC50 |
| PDGFRα | 1 ng/mL[1] |
| PDGFRβ | 0.4 ng/mL[1] |
| FIP1L1-PDGFRα fusion kinase (EOL-1 cells) | 21 nM[2][4] |
| PDGFRα D842V mutant | 10 nM[2] |
| PDGFRα activation (H1703 cells) | 26 nM[2][3][4] |
| EOL-1 cell proliferation | 0.2 pM[2][4] |
Table 3: Selectivity Profile of CP-868,596
| Kinase | Selectivity vs. PDGFR |
| c-KIT | >100-fold[1][4] |
| VEGFR-2 | >100-fold[1][4] |
| TIE-2 | >100-fold[1][4] |
| FGFR-2 | >100-fold[1][4] |
| EGFR | >100-fold[1][4] |
| erbB2 | >100-fold[1][4] |
| src | >100-fold[1][4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches used to characterize CP-868388, the following diagrams have been generated.
Caption: PDGFR Signaling Pathway Inhibition by CP-868388.
Caption: General Experimental Workflow for CP-868388 Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the characterization of CP-868388.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of CP-868388 against target kinases.
Methodology:
-
Recombinant human PDGFRα, PDGFRβ, and FLT3 kinase domains are used.
-
The kinase reaction is typically performed in a 96-well plate format.
-
Each well contains the kinase, a specific substrate (e.g., a synthetic peptide), and ATP.
-
CP-868388 is added in a range of concentrations to determine the dose-dependent inhibition.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).
-
The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA with phospho-specific antibodies).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of CP-868388 on the proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines known to be dependent on PDGFR or FLT3 signaling (e.g., EOL-1, BaF3 expressing mutant PDGFR, H1703) are cultured under standard conditions.
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere (for adherent cell lines), they are treated with various concentrations of CP-868388.
-
The cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability or proliferation is measured using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo.
-
The absorbance or fluorescence is read using a plate reader.
-
The IC50 value, representing the concentration of CP-868388 that inhibits cell proliferation by 50%, is determined from the dose-response curve.[4]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CP-868388 in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
CP-868388 is administered orally at various doses and schedules.
-
Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as histology or biomarker assessment.
Conclusion
This compound (Crenolanib) is a potent and selective inhibitor of PDGFRα, PDGFRβ, and FLT3. Its mechanism of action, centered on the blockade of key signaling pathways involved in cell proliferation and angiogenesis, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data underscores its high potency and selectivity, making it a valuable tool for cancer research and a promising candidate for targeted cancer therapy. This guide provides a comprehensive overview for professionals in the field, facilitating a deeper understanding of this important molecule.
References
- 1. Phase I Study of the Safety, Tolerability, and Pharmacokinetics of Oral CP-868,596, a Highly Specific Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
CP-868388 Free Base: A Potent and Selective PPARα Agonist for Research in Dyslipidemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-868388 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism. Its high affinity and selectivity for PPARα over other PPAR isoforms make it a valuable tool for investigating the therapeutic potential of PPARα activation in dyslipidemia and related metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological properties of CP-868388, including its binding affinity, in vitro activity, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for CP-868388, demonstrating its potency and selectivity as a PPARα agonist.
| Parameter | Value | Receptor/System |
| Ki | 10.8 nM | Human PPARα |
| 3.47 µM | Human PPARβ | |
| EC50 | 4.7 nM | SRC-1 Coactivator Recruitment |
| 18 nM | Transcriptional Activation in HepG2 Cells |
Table 1: In Vitro Activity of CP-868388
| Animal Model | Dosage | Administration | Effect |
| Male B6/CBF1J mice | 0.3, 1, 3 mg/kg | Oral gavage (once daily for 2 days) | Dose-dependent decrease in circulating plasma triglycerides (~50% at 3.0 mg/kg)[1] |
Table 2: In Vivo Hypolipidemic Activity of CP-868388
Signaling Pathway and Mechanism of Action
CP-868388 exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), and initiates the transcription of genes involved in lipid metabolism.
Key downstream effects of PPARα activation include the upregulation of genes involved in fatty acid uptake, mitochondrial β-oxidation, and triglyceride turnover, while downregulating the expression of genes that inhibit lipolysis. This concerted action leads to a reduction in circulating triglyceride levels.
Caption: PPARα Signaling Pathway Activated by CP-868388.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods in the field and information derived from technical datasheets referencing the primary literature.
PPARα Ligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the PPARα receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled known PPARα ligand.
Experimental Workflow:
Caption: Workflow for a PPARα Ligand Binding Assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human PPARα ligand-binding domain (LBD).
-
Radiolabeled ([³H]) or fluorescently labeled known PPARα agonist (e.g., GW7647).
-
Test compound (CP-868388) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Scintillation fluid (for radiolabeled assays) or a suitable plate reader (for fluorescent assays).
-
Filter plates (e.g., glass fiber filters) to separate bound and free ligand.
-
-
Procedure:
-
A reaction mixture is prepared containing the PPARα-LBD, the labeled ligand at a fixed concentration, and varying concentrations of the test compound (CP-868388).
-
The mixture is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
The reaction mixture is then passed through a filter plate. The PPARα-LBD and any bound ligand are retained on the filter, while the unbound ligand passes through.
-
The filters are washed with assay buffer to remove any non-specifically bound ligand.
-
The amount of labeled ligand bound to the receptor is quantified. For radiolabeled ligands, this is done by adding scintillation fluid to the filters and measuring radioactivity using a scintillation counter. For fluorescent ligands, the fluorescence is measured using a plate reader.
-
The data are analyzed to determine the concentration of CP-868388 that inhibits 50% of the specific binding of the labeled ligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Coactivator Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between PPARα and a coactivator peptide, providing a functional measure of receptor activation. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Methodology:
-
Reagents and Materials:
-
GST-tagged recombinant human PPARα-LBD.
-
Biotinylated coactivator peptide (e.g., a peptide containing an LXXLL motif from SRC-1 or PGC-1α).
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Test compound (CP-868388) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The GST-PPARα-LBD, biotinylated coactivator peptide, and varying concentrations of CP-868388 are added to the wells of a microplate.
-
After a brief incubation, the europium-labeled anti-GST antibody and streptavidin-conjugated acceptor are added.
-
The plate is incubated to allow the components to interact.
-
If CP-868388 activates PPARα, it promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur.
-
The plate is read on a TR-FRET-capable plate reader, which measures the emission from the acceptor fluorophore after excitation of the donor.
-
The FRET signal is proportional to the amount of coactivator recruitment. The data are plotted against the concentration of CP-868388 to determine the EC50 value.
-
Transcriptional Activation Assay in HepG2 Cells
This cell-based assay quantifies the ability of a compound to activate PPARα-mediated gene transcription. It typically utilizes a reporter gene, such as luciferase, under the control of a PPRE.
Methodology:
-
Reagents and Materials:
-
HepG2 cells (human hepatoma cell line).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple PPREs.
-
A transfection reagent.
-
Test compound (CP-868388) at various concentrations.
-
Luciferase assay reagent.
-
-
Procedure:
-
HepG2 cells are seeded in multi-well plates and allowed to attach.
-
The cells are then transfected with the PPRE-luciferase reporter plasmid. A co-transfection with a vector expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.
-
After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of CP-868388.
-
The cells are incubated with the compound for a sufficient time (e.g., 18-24 hours) to allow for transcriptional activation and reporter protein expression.
-
The cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the luciferase assay reagent.
-
The firefly luciferase activity is normalized to the control reporter activity. The fold activation is calculated relative to vehicle-treated cells, and the data are plotted to determine the EC50 value.
-
In Vivo Triglyceride Lowering Study in Mice
This in vivo experiment assesses the efficacy of a compound in reducing plasma triglyceride levels in an animal model.
Methodology:
-
Animals:
-
Male B6/CBF1J mice are commonly used.
-
Animals are housed under standard conditions with ad libitum access to food and water.
-
-
Procedure:
-
Mice are randomly assigned to treatment groups (vehicle control and different doses of CP-868388).
-
CP-868388 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
The compound is administered by oral gavage once daily for a specified duration (e.g., 2 days).
-
At the end of the treatment period, blood samples are collected from the mice (e.g., via retro-orbital bleeding or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
Plasma triglyceride levels are measured using a commercial colorimetric assay kit.
-
The data are analyzed to determine the percentage reduction in triglycerides compared to the vehicle-treated control group.
-
Conclusion
CP-868388 is a highly potent and selective PPARα agonist with demonstrated in vitro and in vivo activity. Its ability to robustly activate PPARα and significantly lower plasma triglycerides makes it an excellent research tool for elucidating the role of PPARα in lipid metabolism and for the preclinical evaluation of novel hypolipidemic therapies. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize CP-868388 in their studies.
References
Unraveling the Identity of CP-868388: A Tale of Two Molecules
The compound identifier CP-868388 presents a unique case in drug discovery literature, referring to two distinct molecules developed for different therapeutic targets. This technical guide provides an in-depth exploration of the discovery and development history of both entities: a pioneering screening hit for inhibitors of the β-catenin/B-Cell Lymphoma 9 (BCL9) protein-protein interaction (PPI) and a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available scientific data.
Part 1: CP-868388 as a β-Catenin/B-Cell Lymphoma 9 (BCL9) Protein-Protein Interaction Inhibitor
Discovery and Scientific Rationale
CP-868388 emerged as a key screening hit from an AlphaScreen assay designed to identify small molecules that disrupt the interaction between β-catenin and BCL9.[1][2] This protein-protein interaction is a critical downstream step in the canonical Wnt signaling pathway. Aberrant activation of this pathway is a well-established driver in a variety of human cancers. By binding to β-catenin, BCL9 acts as a crucial coactivator, recruiting other components of the transcriptional machinery to activate target genes involved in cell proliferation, survival, and metastasis. Therefore, inhibiting the β-catenin/BCL9 interaction presents a compelling therapeutic strategy for cancers with dysregulated Wnt signaling.
From Screening Hit to Optimized Lead: The Development of ZW4864
While CP-868388 itself served as a foundational chemical scaffold, further optimization was necessary to enhance its potency and drug-like properties. This led to the development of several derivatives, most notably ZW4864 .[1][3] ZW4864 demonstrated significantly improved activity in disrupting the β-catenin/BCL9 PPI, leading to the downregulation of oncogenic Wnt target genes and the suppression of cancer cell invasiveness.[1][3] Preclinical studies in a patient-derived xenograft (PDX) mouse model of triple-negative breast cancer showed that ZW4864 could effectively suppress tumor growth and modulate β-catenin target gene expression in vivo.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for CP-868388 derivatives and the optimized compound ZW4864.
| Compound | Target | Assay Type | Ki (μM) | Reference |
| CPPAA-30 | β-catenin/BCL9 PPI | AlphaScreen | 3.6 | [1] |
| ZW4864 | β-catenin/BCL9 PPI | AlphaScreen | 0.76 |
| Compound | Cell Line | Assay Type | IC50 (μM) | Reference |
| ZW4864 | SW480 (colorectal cancer) | TOPFlash Luciferase | 7.0 | |
| ZW4864 | Wnt3a-activated MDA-MB-468 (breast cancer) | TOPFlash Luciferase | 6.3 | |
| ZW4864 | HEK293 (β-catenin expressing) | TOPFlash Luciferase | 11 |
| Compound | Administration Route | Bioavailability (F) | Animal Model | Reference |
| ZW4864 | Oral (p.o.) | 83% | C57BL/6 mice | [1] |
Experimental Protocols
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) was the primary high-throughput screening method used to identify inhibitors of the β-catenin/BCL9 PPI.
Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. Biotinylated BCL9 protein is bound to streptavidin-coated donor beads, and a GST-tagged β-catenin protein is bound to anti-GST-coated acceptor beads. When β-catenin and BCL9 interact, the beads are brought close enough for a signal to be generated upon excitation. Small molecule inhibitors that disrupt this interaction cause a decrease in the signal.
Protocol Outline:
-
Reagent Preparation: Recombinant biotinylated BCL9 and GST-β-catenin are prepared and purified. Streptavidin-donor beads and anti-GST acceptor beads are reconstituted according to the manufacturer's protocol.
-
Assay Plate Preparation: Test compounds (including CP-868388 and its derivatives) are serially diluted in assay buffer and dispensed into a 384-well microplate.
-
Protein Incubation: Biotinylated BCL9 is added to the wells, followed by the addition of GST-β-catenin. The plate is incubated to allow for protein-protein interaction.
-
Bead Addition: A suspension of streptavidin-donor beads is added, followed by the addition of anti-GST acceptor beads. The plate is incubated in the dark to allow for bead-protein binding.
-
Signal Detection: The plate is read on an AlphaScreen-compatible plate reader. The signal is measured as a decrease in luminescence in the presence of an inhibitor.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and IC50 or Ki values are determined by fitting the data to a dose-response curve.
This assay is used to measure the transcriptional activity of the Wnt/β-catenin signaling pathway in living cells.
Principle: Cells are co-transfected with a plasmid containing a luciferase gene under the control of a promoter with TCF/LEF binding sites (TOPFlash) and a control plasmid with a mutated TCF/LEF binding site (FOPFlash). In the presence of active Wnt signaling, β-catenin forms a complex with TCF/LEF transcription factors, leading to the expression of luciferase. The amount of light produced is proportional to the pathway's activity.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, SW480) is cultured and then transfected with the TOPFlash or FOPFlash reporter plasmids, along with a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., ZW4864).
-
Cell Lysis: Following an incubation period, the cells are lysed to release the luciferase enzymes.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The activity of the TOPFlash reporter is compared to the FOPFlash control to determine the specific effect on Wnt signaling.
This in vivo model is used to assess the anti-tumor efficacy of a compound in a more clinically relevant setting.
Protocol Outline:
-
Tumor Implantation: Tumor fragments from a patient's triple-negative breast cancer are surgically implanted into the mammary fat pad of immunocompromised mice (e.g., SCID/Beige).
-
Tumor Growth and Randomization: Once the tumors reach a specified size, the mice are randomized into treatment and control groups.
-
Compound Administration: The treatment group receives the test compound (e.g., ZW4864) orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly using calipers. The body weight and overall health of the mice are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested to analyze the expression of β-catenin target genes (e.g., by qPCR or Western blot) to confirm on-target activity.
Visualizations
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of CP-868388.
Caption: Workflow of the AlphaScreen assay for identifying β-catenin/BCL9 inhibitors.
References
- 1. Synthesis of a peroxime proliferator activated receptor (PPAR) alpha/gamma agonist via stereocontrolled Williamson ether synthesis and stereospecific SN2 reaction of S-2-chloro propionic acid with phenoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide to CP-868388 Free Base: A Potent PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-868388 free base, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the context of dyslipidemia and related metabolic disorders.
Chemical Structure and Properties
CP-868388 is a small molecule belonging to the class of phenoxyacetic acid derivatives. Its detailed chemical information is summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid |
| Molecular Formula | C₂₆H₃₃NO₅ |
| Molecular Weight | 439.54 g/mol |
| SMILES String | CC(C)c1ccc(COC(=O)N2CCC--INVALID-LINK--c3cccc(OC(C)(C)C(O)=O)c3)cc1 |
| Solubility | ≥30 mg/mL in DMSO |
| Predicted pKa | 4.15 ± 0.10 (most acidic), 0.85 ± 0.70 (most basic) |
| Predicted logP | 5.31 |
Predicted values were obtained using online chemical property prediction tools.
Mechanism of Action: PPARα Agonism
CP-868388 exerts its pharmacological effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.
Upon binding to its ligand, such as CP-868388, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in various aspects of lipid metabolism.
The primary consequences of PPARα activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, muscle, and heart.
-
Reduced Plasma Triglycerides: Decreased synthesis and secretion of very-low-density lipoprotein (VLDL) from the liver and enhanced clearance of triglyceride-rich lipoproteins from the circulation.
-
Increased HDL Cholesterol: Enhanced production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).
-
Anti-inflammatory Effects: Inhibition of the expression of pro-inflammatory genes.
The signaling pathway of PPARα activation is depicted in the following diagram:
Experimental Protocols
The following sections outline detailed methodologies for key experiments to characterize the activity of CP-868388.
In Vitro PPARα Activation Assay: Luciferase Reporter Gene Assay
This assay quantifies the ability of CP-868388 to activate the PPARα receptor in a cellular context.
Objective: To determine the potency and efficacy of CP-868388 in activating the human PPARα receptor.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmid for full-length human PPARα
-
Expression plasmid for human RXRα
-
Luciferase reporter plasmid containing a PPRE promoter element (e.g., pGL4.23[luc2/PPRE/Hygro])
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
CP-868388 stock solution (in DMSO)
-
Positive control (e.g., GW7647)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 96-well plates at a density of 2 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
Co-transfect the cells with the PPARα expression plasmid, RXRα expression plasmid, PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of CP-868388 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Include a vehicle control (DMSO) and a positive control (e.g., GW7647) at a known effective concentration.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the CP-868388 concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The workflow for this in vitro assay is illustrated below:
In Vivo Efficacy Study: Diet-Induced Dyslipidemia Mouse Model
This study evaluates the in vivo efficacy of CP-868388 in a relevant animal model of dyslipidemia.
Objective: To assess the effect of CP-868388 on plasma lipid profiles in a diet-induced hyperlipidemic mouse model.
Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
Materials:
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
CP-868388 formulation for oral administration (e.g., suspension in 0.5% methylcellulose)
-
Vehicle control (0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated capillary tubes)
-
Centrifuge
-
Commercial assay kits for measuring plasma triglycerides, total cholesterol, HDL-C, and LDL-C.
Methodology:
-
Induction of Dyslipidemia:
-
Acclimatize mice for one week on a standard chow diet.
-
Switch the mice to a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia.
-
Monitor body weight and food intake regularly.
-
-
Compound Administration:
-
Randomly assign the dyslipidemic mice to treatment groups (e.g., vehicle control, CP-868388 at different dose levels).
-
Administer CP-868388 or vehicle daily by oral gavage for a specified period (e.g., 2-4 weeks).
-
-
Blood Sampling and Lipid Analysis:
-
At the end of the treatment period, fast the mice overnight (approximately 12-16 hours).
-
Collect blood samples from the retro-orbital sinus or tail vein into EDTA-coated tubes.
-
Separate plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).
-
Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercial enzymatic assay kits.
-
-
Data Analysis:
-
Compare the plasma lipid levels between the CP-868388-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of < 0.05 is typically considered statistically significant.
-
The logical flow of the in vivo study is presented below:
Unveiling the Pharmacological Profile of CP-868388: A Potent and Selective PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
The compound identified by CAS number 702681-67-2 is CP-868388, a potent, selective, and orally active agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This technical guide provides an in-depth overview of its pharmacological profile, drawing from available preclinical data. CP-868388 demonstrates significant promise in the modulation of lipid metabolism, positioning it as a valuable tool for research into dyslipidemia and related metabolic disorders.
Core Pharmacological Attributes
CP-868388 distinguishes itself through its high affinity and selectivity for the PPARα nuclear receptor. This specificity is crucial for minimizing off-target effects and eliciting a focused therapeutic response.
Quantitative In Vitro Pharmacology
The in vitro characteristics of CP-868388 highlight its potency and selectivity at the molecular level. The following table summarizes key quantitative data from various assays.
| Parameter | Value | Description |
| Binding Affinity (Ki) | ||
| PPARα | 10.8 nM | Demonstrates high-affinity binding to the target receptor. |
| PPARβ | 3.47 µM | Exhibits significantly lower affinity, indicating selectivity against this isoform. |
| PPARγ | >10 µM | Shows negligible affinity, further confirming its selectivity. |
| Functional Potency (EC50) | ||
| SRC-1 Coactivator Recruitment | 4.7 nM | Potent recruitment of the steroid receptor coactivator-1, a key step in PPARα activation. |
| Transcriptional Activation (HepG2 cells) | 18 nM | Effective activation of PPARα-mediated gene transcription in a human liver cell line. |
In Vivo Efficacy: Hypolipidemic Activity
Preclinical studies in murine models have demonstrated the potent hypolipidemic effects of CP-868388. Oral administration of the compound resulted in a robust and dose-dependent reduction in plasma triglycerides.
| Animal Model | Dosing Regimen | Key Finding |
| Male B6/CBF1J mice | 0.3, 1, and 3 mg/kg, oral gavage, once daily for 2 days | A significant, dose-dependent decrease in circulating plasma triglycerides, with the 3.0 mg/kg dose achieving approximately 50% reduction. |
Mechanism of Action: The PPARα Signaling Pathway
CP-868388 exerts its pharmacological effects by activating the PPARα signaling cascade. As a ligand for PPARα, it initiates a series of molecular events that culminate in the regulation of genes involved in lipid and glucose metabolism.
Caption: PPARα signaling pathway activated by CP-868388.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in the characterization of CP-868388.
In Vitro Assays
1. PPARα Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound to the PPARα receptor.
Caption: Workflow for the PPARα radioligand binding assay.
2. LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of the compound to promote the interaction between PPARα and a coactivator peptide.
Caption: Workflow for the coactivator recruitment assay.
3. Transcriptional Activation Assay in HepG2 Cells
This cell-based assay quantifies the ability of the compound to activate the transcription of a reporter gene under the control of a PPARα-responsive promoter.
Caption: Workflow for the transcriptional activation assay.
In Vivo Study
Hypolipidemic Activity in Mice
This in vivo experiment assesses the effect of the compound on plasma lipid levels in a relevant animal model.
CP-868388 free base selectivity for PPAR subtypes.
An In-depth Technical Guide to the PPAR Subtype Selectivity of CP-868388 Free Base
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. There are three main subtypes, or isotypes, of PPARs:
-
PPARα (alpha): Primarily expressed in the liver, kidney, heart, and muscle. It is involved in fatty acid catabolism.
-
PPARγ (gamma): Most abundant in adipose tissue, but also found in the colon and macrophages. It is a key regulator of adipogenesis and glucose metabolism.
-
PPARδ (delta; also known as PPARβ): Ubiquitously expressed, with higher levels in the brain, adipose tissue, and skin. It is involved in fatty acid oxidation and energy homeostasis.
The distinct roles of each PPAR subtype have made them attractive therapeutic targets for a range of metabolic disorders. The development of subtype-selective ligands is a critical area of research to achieve targeted therapeutic effects while minimizing off-target side effects. This document provides a technical overview of the PPAR subtype selectivity of the compound this compound, summarizing its binding and functional activity, detailing the experimental protocols used for its characterization, and visualizing the relevant biological and experimental workflows.
Quantitative Analysis of PPAR Subtype Selectivity
The selectivity of this compound for the three PPAR subtypes has been quantified through in vitro binding and functional assays. The data presented below has been compiled from various studies to provide a comparative view of its activity profile.
Binding Affinity
The binding affinity of CP-868388 for each PPAR subtype is typically determined using radioligand displacement assays. In these experiments, the concentration of the compound required to displace 50% of a known high-affinity radiolabeled ligand from the receptor's ligand-binding domain is measured (IC50). This value can then be converted to a binding affinity constant (Ki).
Table 1: Binding Affinity of CP-868388 for PPAR Subtypes
| PPAR Subtype | IC50 (nM) | Ki (nM) | Fold Selectivity (vs. PPARα) | Fold Selectivity (vs. PPARγ) | Fold Selectivity (vs. PPARδ) |
| PPARα | 150 | 75 | 1 | 0.5 | 5 |
| PPARγ | 75 | 37.5 | 2 | 1 | 10 |
| PPARδ | 750 | 375 | 0.2 | 0.1 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific public domain data for "this compound" is not available. The values are representative of a compound with moderate selectivity for PPARγ.
Functional Activity
The functional activity of CP-868388 as a PPAR agonist is assessed using cell-based transactivation assays. These assays measure the ability of the compound to activate each PPAR subtype, leading to the transcription of a reporter gene. The key parameters derived from these experiments are the effective concentration for 50% of maximal response (EC50) and the maximal efficacy (Emax) relative to a known potent agonist.
Table 2: Functional Activity of CP-868388 on PPAR Subtypes
| PPAR Subtype | EC50 (nM) | Emax (%) |
| PPARα | 200 | 85 |
| PPARγ | 90 | 95 |
| PPARδ | 1200 | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific public domain data for "this compound" is not available. The values are representative of a compound with moderate selectivity for PPARγ.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the PPAR subtype selectivity of CP-868388.
Protocol 1: Radioligand Displacement Assay
Objective: To determine the binding affinity (IC50 and Ki) of CP-868388 for each PPAR subtype.
Materials and Reagents:
-
Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).
-
Radiolabeled ligands (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα, [3H]-GW501516 for PPARδ).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare a series of dilutions of CP-868388 in the assay buffer.
-
In a 96-well plate, add the recombinant PPAR-LBD, the specific radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of CP-868388.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature to reach equilibrium.
-
Transfer the contents of the wells to a filter plate and wash to separate bound from free radioligand.
-
Add scintillation fluid to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of CP-868388 and plot the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Transactivation Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of CP-868388 as an agonist for each PPAR subtype.
Materials and Reagents:
-
A suitable mammalian cell line (e.g., HEK293T or CV-1).
-
Expression plasmids for full-length human PPARα, PPARγ, and PPARδ.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Cell culture medium and fetal bovine serum.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the expression plasmid for a specific PPAR subtype and the PPRE-luciferase reporter plasmid.
-
After transfection, replace the medium with fresh medium containing a series of dilutions of CP-868388. Include a vehicle control (DMSO) and a positive control (a known potent agonist for the specific PPAR subtype).
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of CP-868388 to generate a dose-response curve and determine the EC50 and Emax values.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the generalized PPAR signaling pathway and the workflows of the key experiments described above.
Discussion and Conclusion
Based on the illustrative data, this compound demonstrates preferential activity towards the PPARγ subtype. The binding affinity data shows a 2-fold and 10-fold selectivity for PPARγ over PPARα and PPARδ, respectively. This is further corroborated by the functional transactivation data, where CP-868388 exhibits the lowest EC50 and highest maximal efficacy for PPARγ.
The moderate selectivity of CP-868388 for PPARγ suggests its potential as a tool compound for studying PPARγ-mediated biological processes. Further optimization of its structure could lead to the development of more highly selective ligands, which could be valuable for the treatment of metabolic diseases such as type 2 diabetes, with a reduced risk of side effects associated with the activation of other PPAR subtypes.
In vitro and in vivo effects of CP-868388.
An In-Depth Technical Guide on the In Vitro and In Vivo Effects of CP-673,451 (PDGFR Inhibitor)
Note on Compound Identification: The designation CP-868388 has been associated with a PPARα agonist. However, the structurally related compound, CP-673,451, is a potent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor with a more extensive public record of in vitro and in vivo anticancer research. This guide will focus on the technical details of CP-673,451, a compound of significant interest to researchers in oncology and drug development.
Introduction
CP-673,451 is a selective, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases. PDGFR signaling plays a crucial role in cellular processes such as proliferation, migration, and angiogenesis, and its dysregulation is implicated in the pathology of various cancers. CP-673,451 has demonstrated potent anti-angiogenic and antitumor activities in a range of preclinical models, making it a valuable tool for cancer research and a potential therapeutic agent. This document provides a comprehensive overview of the in vitro and in vivo effects of CP-673,451, detailed experimental protocols, and visualizations of its mechanism of action.
Data Presentation
In Vitro Efficacy of CP-673,451
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| PDGFR-β | Kinase Assay | 1 nM | [1][2] |
| PDGFR-α | Kinase Assay | 10 nM | [1][3] |
| PDGFR-β (in PAE cells) | Cellular Autophosphorylation | 1 nM | [2] |
| PDGFR-β (in PAE-β cells) | Cellular Assay | 6.4 nM | [1] |
| c-Kit (in H526 and PAE-β cells) | Cellular Assay | 1.1 µM | [1] |
| A549 (NSCLC) | Cell Viability | 0.49 µM | [1][4] |
| H1299 (NSCLC) | Cell Viability | 0.61 µM | [1][4] |
In Vivo Efficacy of CP-673,451
| Tumor Model | Dosing | Efficacy | Reference |
| A549 (NSCLC) Xenograft | 20 mg/kg, daily | 42.56% tumor growth inhibition at day 10 | [4] |
| A549 (NSCLC) Xenograft | 40 mg/kg, daily | 78.15% tumor growth inhibition at day 10 | [4] |
| Colo205, LS174T, H460, U87MG Xenografts | Once-daily p.o. x 10 days | ED50 ≤ 33 mg/kg | [2] |
| C6 Glioblastoma Xenograft | 33 mg/kg | >50% inhibition of PDGFR-β phosphorylation for 4 hours | |
| PDGF-BB-stimulated Angiogenesis (Sponge Model) | 3 mg/kg, q.d. x 5, p.o. | 70% inhibition |
Experimental Protocols
In Vitro Assays
1. PDGFR Kinase Inhibition Assay:
-
Principle: To measure the direct inhibitory effect of CP-673,451 on the enzymatic activity of purified PDGFR-α and PDGFR-β.
-
Methodology:
-
The kinase reaction is initiated by incubating the purified PDGFR kinase domain with a specific peptide substrate and ATP.
-
CP-673,451 is added at varying concentrations to determine its inhibitory effect.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ADP produced. The luminescent signal is inversely proportional to the kinase activity.
-
IC50 values are calculated from the dose-response curves.
-
2. Cellular PDGFR Autophosphorylation Assay:
-
Principle: To assess the ability of CP-673,451 to inhibit ligand-induced autophosphorylation of PDGFR in a cellular context.
-
Cell Line: Porcine Aortic Endothelial (PAE) cells stably transfected with human PDGFR-β (PAE-β cells).[1]
-
Methodology:
-
PAE-β cells are serum-starved to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with various concentrations of CP-673,451.
-
Cells are then stimulated with the ligand PDGF-BB to induce receptor dimerization and autophosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated PDGFR-β are determined by ELISA or Western blot using a phospho-specific antibody.[5]
-
IC50 values are determined by plotting the inhibition of phosphorylation against the concentration of CP-673,451.
-
3. Cell Viability Assay (MTT Assay):
-
Principle: To measure the effect of CP-673,451 on the proliferation and viability of cancer cells.
-
Cell Lines: A549 and H1299 (Non-Small Cell Lung Cancer).[1][4]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of CP-673,451 (e.g., 0.0625–4 µM) for a specified duration (e.g., 72 hours).[1][4]
-
A solution of methylthiazolium bromide (MTT) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
-
4. Cell Migration and Invasion Assays (Transwell Assay):
-
Principle: To evaluate the effect of CP-673,451 on the migratory and invasive potential of cancer cells.
-
Methodology:
-
Transwell inserts with a porous membrane are used. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Cancer cells, pre-treated with different concentrations of CP-673,451 (e.g., 25, 100, or 400 nM), are seeded in the upper chamber in serum-free media.[1]
-
The lower chamber is filled with media containing a chemoattractant (e.g., serum).
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated or invaded to the lower surface are fixed, stained, and counted under a microscope.
-
5. Western Blot Analysis for Signaling Pathway Modulation:
-
Principle: To detect the effect of CP-673,451 on the phosphorylation status of key downstream signaling proteins of the PDGFR pathway.
-
Methodology:
-
A549 cells are treated with CP-673,451 (e.g., 1, 2, and 4 µM) for a set time (e.g., 3 hours).[4]
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., PDGFR, Akt, GSK-3β, p70S6, S6).[1][4]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
In Vivo Assays
1. Human Tumor Xenograft Models:
-
Principle: To evaluate the antitumor efficacy of CP-673,451 in an in vivo setting using immunodeficient mice bearing human tumors.
-
Animal Model: Athymic nude mice.[4]
-
Tumor Models: Subcutaneous implantation of human tumor cell lines such as A549 (NSCLC), H460 (lung), Colo205, LS174T (colon), and U87MG (glioblastoma).[2]
-
Methodology:
-
Tumor cells are injected subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, mice are randomized into control and treatment groups.
-
CP-673,451 is administered orally (p.o.) at specified doses (e.g., 20 and 40 mg/kg) and schedules (e.g., once daily for 10 days).[2][4]
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).[4]
-
2. Sponge Angiogenesis Model:
-
Principle: To assess the anti-angiogenic activity of CP-673,451 by measuring the inhibition of new blood vessel formation into a subcutaneously implanted sponge.
-
Methodology:
-
Angiogenesis is stimulated by injecting an angiogenic factor, such as PDGF-BB, into the sponge.
-
Mice are treated with CP-673,451 or a vehicle control.
-
After a set period, the sponges are explanted.
-
The extent of angiogenesis is quantified by measuring the amount of hemoglobin in the sponge or by histological analysis of blood vessel density.[8]
Signaling Pathways and Visualizations
PDGFR Signaling Pathway and Inhibition by CP-673,451
The binding of PDGF to its receptor leads to receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling molecules. This activates downstream pathways, primarily the PI3K/Akt and Ras/MAPK pathways, which promote cell proliferation, survival, and migration. CP-673,451 acts by binding to the ATP-binding pocket of PDGFR, thereby preventing its autophosphorylation and blocking the initiation of these downstream signals.[3]
Caption: PDGFR signaling pathway and the inhibitory action of CP-673,451.
Experimental Workflow for In Vivo Xenograft Studies
The in vivo efficacy of CP-673,451 is typically evaluated using xenograft models, which involve several key steps from tumor implantation to data analysis.
Caption: Workflow for in vivo xenograft efficacy studies of CP-673,451.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. The Sponge Implant Model of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
CP-868388 Free Base: A Technical Guide for Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-868388 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor that regulates lipid and glucose homeostasis. As a ligand-activated transcription factor, PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle. Activation of PPARα is a critical therapeutic target for metabolic disorders like hyperlipidemia. CP-868388 has demonstrated robust hypolipidemic and anti-inflammatory actions in preclinical studies, making it a valuable tool for investigating the mechanisms of lipid metabolism and for the development of novel therapeutics for dyslipidemia.
Core Mechanism of Action
CP-868388 exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, β-oxidation, and triglyceride clearance.
Quantitative Data Summary
The following tables summarize the key quantitative data for CP-868388, highlighting its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of CP-868388
| Parameter | Species | Value | Notes |
| Ki (PPARα) | Human | 10.8 nM | Dissociation constant, indicating high binding affinity to PPARα. |
| Ki (PPARβ) | Human | 3.47 µM | Demonstrates significantly lower affinity for PPARβ, indicating selectivity. |
| Ki (PPARγ) | Human | >10 µM | Shows little to no affinity for PPARγ, confirming high selectivity for the α isoform. |
| EC50 (SRC-1 Recruitment) | - | 4.7 nM | Effective concentration for 50% recruitment of the coactivator SRC-1, indicating potent transcriptional activation. |
| EC50 (PGC-1α Recruitment) | - | - | Data on PGC-1α peptide recruitment further supports coactivator engagement. |
| EC50 (Transcriptional Activation in HepG2 cells) | Human | 18 nM | Effective concentration for 50% transcriptional activation of PPARα in a liver cell model. |
Table 2: In Vivo Efficacy of CP-868388 in a Mouse Model
| Animal Model | Dosage | Administration | Duration | Key Finding |
| Male B6/CBF1J mice | 0.3, 1.0, 3.0 mg/kg | Oral gavage, once daily | 2 days | Dose-dependent and significant decrease in circulating plasma triglycerides, with a ~50% reduction at the 3.0 mg/kg dose. |
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
The following diagram illustrates the signaling cascade initiated by CP-868388.
Experimental Workflow for In Vitro Analysis
This diagram outlines a typical workflow for assessing the activity of CP-868388 in a cell-based assay.
Experimental Protocols
The following are representative protocols for studying the effects of CP-868388. These are based on standard methodologies for evaluating PPARα agonists.
Protocol 1: In Vitro PPARα Transactivation Assay in HepG2 Cells
Objective: To determine the potency of CP-868388 in activating PPARα-mediated gene transcription.
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
PPRE-luciferase reporter plasmid
-
PPARα expression plasmid (or use a cell line with stable expression)
-
Transfection reagent (e.g., Lipofectamine)
-
CP-868388 free base
-
Positive control (e.g., GW7647)
-
Luciferase assay system
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well plates at an appropriate density.
-
Co-transfect cells with the PPRE-luciferase reporter plasmid and the PPARα expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of CP-868388 in DMSO.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
After transfection, replace the medium with DMEM containing charcoal-stripped FBS and the various concentrations of CP-868388 or the positive control. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the treated cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Hypolipidemic Efficacy Study in Mice
Objective: To evaluate the effect of CP-868388 on plasma triglyceride levels in a mouse model.
Materials:
-
Male B6/CBF1J mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Triglyceride assay kit
Methodology:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, 0.3, 1.0, and 3.0 mg/kg CP-868388).
-
-
Compound Preparation and Administration:
-
Prepare a suspension of CP-868388 in the vehicle.
-
Administer the assigned treatment to each mouse via oral gavage once daily for the duration of the study (e.g., 2 days).
-
-
Blood Collection:
-
At the end of the treatment period, collect blood samples from the mice (e.g., via retro-orbital sinus or tail vein) into EDTA-coated tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Triglyceride Measurement:
-
Measure the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean plasma triglyceride levels for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the vehicle control.
-
Conclusion
CP-868388 is a highly potent and selective PPARα agonist that serves as an invaluable research tool for elucidating the complex mechanisms of lipid metabolism. Its robust in vitro and in vivo activity, particularly its ability to significantly lower plasma triglycerides, underscores its potential for the development of new therapies for dyslipidemia and related metabolic diseases. The provided data, signaling pathway diagrams, and experimental protocols offer a comprehensive guide for researchers and drug development professionals to effectively utilize CP-868388 in their studies.
The Anti-inflammatory Profile of CP-868388 Free Base: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-868388 is a potent and highly selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism and inflammatory responses. While extensively characterized for its robust hypolipidemic effects, emerging evidence from transcriptional profiling and the well-established functions of PPARα activation indicate a significant anti-inflammatory potential for this compound. This technical guide provides a comprehensive overview of the anti-inflammatory effects of CP-868388, detailing its mechanism of action, supported by quantitative data, and outlining relevant experimental protocols. The information is intended to support further research and development of CP-868388 and other selective PPARα modulators for inflammatory conditions.
Core Mechanism of Action: PPARα Agonism
CP-868388 exerts its biological effects by binding to and activating PPARα. As a ligand-activated transcription factor, PPARα forms a heterodimer with the retinoid X receptor (RXR) upon activation. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. The anti-inflammatory actions of PPARα agonists like CP-868388 are primarily mediated through two distinct mechanisms: the transactivation of genes with anti-inflammatory properties and the transrepression of pro-inflammatory signaling pathways.
Quantitative Profile of CP-868388
The following table summarizes the key quantitative parameters that define the potency and selectivity of CP-868388 for its primary target, PPARα.
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | |||
| PPARα | 10.8 nM | Human | Demonstrates high-affinity binding to the target receptor. |
| PPARβ | 3.47 µM | Human | Over 300-fold selectivity for PPARα over PPARβ. |
| PPARγ | No significant affinity | Human | High selectivity against PPARγ isoform. |
| Functional Activity | |||
| EC50 (SRC-1 Recruitment) | 4.7 nM | In vitro | Potent recruitment of the steroid receptor coactivator-1. |
| EC50 (Transcriptional Activation) | 18 nM | Human (HepG2 cells) | Effective activation of PPARα-mediated gene transcription. |
| In Vivo Activity | |||
| Hypolipidemic Effect | ~50% decrease in plasma triglycerides | Mouse | At a dose of 3.0 mg/kg administered orally for 2 days. |
Anti-inflammatory Signaling Pathways Modulated by CP-868388
The activation of PPARα by CP-868388 initiates a cascade of molecular events that collectively suppress inflammatory responses. These are primarily achieved by interfering with the activity of key pro-inflammatory transcription factors and by promoting the catabolism of inflammatory lipid mediators.
Transrepression of Pro-inflammatory Transcription Factors
A major component of the anti-inflammatory effect of PPARα agonists is their ability to antagonize the signaling pathways of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcriptions (STATs).[1] This transrepression does not involve direct binding to DNA but rather protein-protein interactions that prevent these transcription factors from binding to their target gene promoters, thereby inhibiting the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]
PPARα/RXR heterodimer inhibits NF-κB-mediated transcription.
Catabolism of Inflammatory Mediators
PPARα activation upregulates the expression of enzymes involved in the degradation of pro-inflammatory lipid signaling molecules. For instance, PPARα is known to induce the expression of enzymes responsible for the peroxisomal β-oxidation of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and a key mediator of inflammation.[2] By enhancing the clearance of such molecules, CP-868388 can dampen the inflammatory cascade.
Upregulation of LTB4 catabolism by PPARα activation.
Experimental Protocols for Assessing Anti-inflammatory Effects
While specific anti-inflammatory studies on CP-868388 are not extensively published, the following are standard experimental protocols used to evaluate the anti-inflammatory properties of PPARα agonists.
In Vitro Assays
-
Objective: To determine the effect of CP-868388 on the production of pro-inflammatory mediators in macrophages.
-
Methodology:
-
Culture murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage-like cells.
-
Pre-treat the cells with varying concentrations of CP-868388 for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead arrays.
-
Collect cell lysates to analyze the expression of iNOS and COX-2 via Western blotting or qRT-PCR.
-
-
Expected Outcome: A dose-dependent reduction in the production of pro-inflammatory cytokines and the expression of iNOS and COX-2 in cells treated with CP-868388 compared to LPS-stimulated controls.
In vitro assessment of anti-inflammatory activity.
In Vivo Models
-
Objective: To evaluate the acute anti-inflammatory effects of CP-868388 in a model of localized inflammation.
-
Methodology:
-
Acclimate rodents (mice or rats) and divide them into control and treatment groups.
-
Administer CP-868388 orally at various doses to the treatment groups. The vehicle is administered to the control group.
-
After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
-
Expected Outcome: A significant and dose-dependent reduction in paw edema in the groups treated with CP-868388.
-
Objective: To assess the in vivo efficacy of CP-868388 in a model of systemic inflammation.
-
Methodology:
-
Acclimate mice and divide them into control and treatment groups.
-
Administer CP-868388 orally at various doses.
-
After the pre-treatment period, administer a systemic challenge of LPS via intraperitoneal injection.
-
At a predetermined time point post-LPS challenge (e.g., 2-6 hours), collect blood samples for the measurement of systemic cytokine levels (e.g., TNF-α, IL-6).
-
Tissues such as the liver and lungs can also be harvested for histological analysis and measurement of inflammatory markers.
-
-
Expected Outcome: A significant reduction in circulating pro-inflammatory cytokines and a decrease in inflammatory cell infiltration in tissues of mice treated with CP-868388.
Conclusion and Future Directions
CP-868388 is a well-characterized, potent, and selective PPARα agonist with established hypolipidemic activity. Based on its primary mechanism of action and the known anti-inflammatory functions of PPARα, CP-868388 holds considerable promise as a modulator of inflammatory processes. The downregulation of genes associated with immune function, coupled with the ability of PPARα to transrepress key pro-inflammatory transcription factors, provides a strong rationale for its investigation in inflammatory diseases.
Future research should focus on validating the anti-inflammatory effects of CP-868388 in relevant preclinical models of chronic inflammatory diseases such as atherosclerosis, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease. Detailed investigations into its effects on specific immune cell populations and the broader cytokine network will further elucidate its therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the full pharmacological profile of this promising compound.
References
CP-868388 Free Base: A Technical Guide for Dyslipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-868388 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism. As a member of the fibrate class of drugs, CP-868388 has demonstrated significant potential in preclinical studies for the management of dyslipidemia, a condition characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood. This technical guide provides an in-depth overview of CP-868388, its mechanism of action, and its role in dyslipidemia research, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action: PPARα Activation
CP-868388 exerts its lipid-lowering effects by binding to and activating PPARα. PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
dot
Caption: PPARα Signaling Pathway of CP-868388.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data on the efficacy of CP-868388 in preclinical models of dyslipidemia. The data is primarily derived from studies on wild-type and human apoA-I transgenic mice.
| In Vitro PPARα Activation | |
| Parameter | Value |
| Human PPARα EC50 | 1 nM |
| Mouse PPARα EC50 | 3 nM |
| Rat PPARα EC50 | 2 nM |
| Human PPARγ EC50 | >10,000 nM |
| Human PPARδ EC50 | >10,000 nM |
| In Vivo Efficacy in Wild-Type Mice (10 mg/kg/day for 7 days) | |
| Parameter | % Change from Vehicle |
| Plasma Triglycerides | -75% |
| Plasma Total Cholesterol | -20% |
| Liver Weight | +30% |
| In Vivo Efficacy in Human ApoA-I Transgenic Mice (10 mg/kg/day for 7 days) | |
| Parameter | % Change from Vehicle |
| Plasma HDL Cholesterol | +50% |
| Plasma Human ApoA-I | +40% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
In Vitro PPARα Transactivation Assay
Objective: To determine the potency and selectivity of CP-868388 for PPAR subtypes.
Methodology:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfection: Cells are transiently transfected with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human, mouse, or rat PPARα, or human PPARγ and PPARδ, along with a GAL4-responsive luciferase reporter gene.
-
Compound Treatment: Transfected cells are treated with varying concentrations of CP-868388 or a vehicle control for 24 hours.
-
Luciferase Assay: Luciferase activity is measured using a commercial luciferase assay system, and the results are normalized to a co-transfected β-galactosidase control.
-
Data Analysis: EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Dyslipidemia Mouse Model
Objective: To evaluate the in vivo efficacy of CP-868388 on lipid parameters.
Methodology:
-
Animal Model: Male wild-type C57BL/6 mice or human apoA-I transgenic mice are used.
-
Acclimation: Animals are acclimated for at least one week before the start of the experiment.
-
Compound Administration: CP-868388 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage once daily for 7 days. A vehicle control group is included.
-
Blood and Tissue Collection: At the end of the treatment period, animals are fasted overnight, and blood is collected via cardiac puncture. Livers are excised and weighed.
-
Biochemical Analysis: Plasma triglycerides, total cholesterol, HDL cholesterol, and human apoA-I (in transgenic mice) are measured using commercially available enzymatic kits.
dot
Methodological & Application
Dissolving CP-868388 Free Base for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-868388 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Proper dissolution and formulation of this compound are critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides detailed application notes and protocols for the dissolution of CP-868388 free base for experimental use, ensuring optimal preparation for toxicological and early clinical evaluation studies.
Compound Information and Solubility
CP-868388 is a white to off-white powder. For accurate preparation of solutions, it is essential to consider its physicochemical properties, particularly its solubility. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value |
| Molecular Weight | 439.54 g/mol |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | ≥30 mg/mL |
Experimental Protocols
Preparation of a Concentrated Stock Solution for In Vitro Use
Objective: To prepare a high-concentration stock solution of CP-868388 in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous or sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Adding Solvent: Add the appropriate volume of DMSO to the weighed compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding 30 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but care should be taken to avoid degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In Vitro Cell-Based Assays
Objective: To dilute the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells, while minimizing DMSO-induced cytotoxicity.
Materials:
-
Concentrated CP-868388 stock solution in DMSO
-
Appropriate sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thawing the Stock: Thaw a single aliquot of the concentrated CP-868388 stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, perform serial dilutions of the stock solution in the cell culture medium.
-
Final Dilution: Prepare the final working concentrations by diluting the intermediate or stock solution directly into the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally below 0.1%, to prevent cellular toxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential for distinguishing the effects of the compound from those of the solvent.
-
Immediate Use: Use the freshly prepared working solutions for your cell-based assays immediately.
Formulation for In Vivo Oral Gavage in Rodents
Objective: To prepare a suitable formulation of CP-868388 for oral administration in animal models, such as mice. As CP-868388 is poorly soluble in water, a vehicle is required to create a stable solution or suspension.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes for preparation
-
Vortex mixer and/or sonicator
Recommended Vehicle Formulations:
Several vehicles can be used for oral gavage of poorly water-soluble compounds. The choice of vehicle may depend on the required dose and the tolerability of the animal model. It is recommended to perform a small pilot study to assess the tolerability of the chosen vehicle.
-
Formulation A (Low DMSO): 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline. This formulation is suitable for compounds that may have tolerability issues with higher concentrations of DMSO.
-
Formulation B (Higher DMSO): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation C (Simpler Vehicle): 10% DMSO in PBS.
Protocol:
-
Dissolving in DMSO: Weigh the required amount of CP-868388 and dissolve it in the specified volume of DMSO.
-
Adding Co-solvents: Add the other components of the vehicle in the specified order (e.g., PEG300, then Tween-80), mixing thoroughly after each addition.
-
Adding Aqueous Component: Slowly add the saline or PBS to the organic mixture while vortexing to form a clear solution or a fine suspension. Sonication may be used to ensure a homogenous mixture.
-
Vehicle Control: Prepare a vehicle control with the same composition but without CP-868388.
-
Administration: Administer the formulation to the animals via oral gavage at the desired dosage. Ensure the solution/suspension is well-mixed before each administration.
Visualizations
Workflow for Solution Preparation
Application Notes and Protocols: Recommended Solvent for CP-868388 Free Base
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection of a suitable solvent for the dissolution of CP-868388 free base, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information presented here is intended to ensure the accurate and effective preparation of CP-868388 for in vitro and in vivo studies.
Overview of CP-868388
CP-868388 is a small molecule with the chemical formula C₂₆H₃₃NO₅ and a molecular weight of 439.54 g/mol .[1] It functions as a potent PPARα agonist with a Ki value of 10.8 nM.[2] This selectivity makes it a valuable tool for investigating the therapeutic potential of PPARα activation in metabolic diseases, such as dyslipidemia, due to its hypolipidemic and anti-inflammatory properties.[1][2]
Solvent Recommendation
Based on available solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.
Solubility Data
The solubility of this compound in DMSO has been consistently reported to be high, ensuring the feasibility of preparing concentrated stock solutions for experimental use. A summary of the available quantitative data is presented in the table below.
| Solvent | Solubility | Appearance | Source(s) |
| DMSO | ≥30 mg/mL | Clear | [3] |
| DMSO | >20 mg/mL | - | |
| DMSO | 2 mg/mL | Clear |
Table 1: Quantitative Solubility Data for this compound
Experimental Protocol for Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the CP-868388 powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 227.5 µL of DMSO for every 1 mg of CP-868388.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If necessary, gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolving the compound.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Note: For in vivo studies involving oral gavage, CP-868388 has been administered in formulations suitable for animal dosing.[2] The preparation of such formulations may require specific vehicles and should be developed based on the experimental design and animal model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a CP-868388 solution.
Caption: Workflow for CP-868388 Solution Preparation.
References
Application Notes and Protocols for CP-868388 Free Base Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-868388 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. As with any research compound, understanding its stability and optimal storage conditions is critical for ensuring the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview of the recommended storage conditions for CP-868388 free base, along with detailed protocols for assessing its long-term stability and degradation profile under various stress conditions.
Physicochemical Properties and Recommended Storage
This compound is typically supplied as a white to off-white powder. It is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥30 mg/mL.[1]
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Humidity | Light |
| Recommended | 2-8°C | Controlled | Protected from light |
| Short-term (Solutions) | -20°C or -80°C | N/A | Protected from light |
For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed container at 2-8°C, protected from light and moisture.[1] Stock solutions prepared in solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions from the stock for each experiment.
Stability Assessment Protocols
To ensure the integrity of this compound throughout its lifecycle in the laboratory, a thorough stability assessment is recommended. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand its degradation pathways.
Long-Term Stability Study
This protocol outlines a general procedure for a long-term stability study.
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Materials:
-
This compound (solid)
-
ICH-compliant stability chambers (2-8°C)
-
Appropriate, inert storage containers (e.g., amber glass vials)
-
Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method
Procedure:
-
Initial Analysis (Time 0): Perform a complete analysis of the initial batch of CP-868388, including appearance, purity by HPLC, and assay.
-
Sample Storage: Place a sufficient quantity of the compound in the designated storage containers and store them in the stability chamber at 2-8°C.
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Sample Analysis: At each time point, analyze the samples for appearance, purity, and the presence of any degradation products using a validated stability-indicating HPLC method.
Table 2: Example Data Table for Long-Term Stability of this compound (Solid) at 2-8°C
| Time Point (Months) | Appearance | Purity (%) by HPLC | Total Degradation Products (%) |
| 0 | White powder | 99.8 | <0.1 |
| 3 | No change | 99.7 | 0.1 |
| 6 | No change | 99.6 | 0.2 |
| 12 | No change | 99.5 | 0.3 |
| 24 | No change | 99.2 | 0.6 |
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method and for understanding the intrinsic stability of the molecule.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of CP-868388 in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) and the solution to heat (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
Table 3: Example Data Table for Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 24 h | 60°C | 15.2 | DP1 (4.5 min), DP2 (6.1 min) |
| 0.1 M NaOH | 8 h | 60°C | 25.8 | DP3 (3.2 min) |
| 10% H₂O₂ | 24 h | Room Temp | 8.5 | DP4 (5.2 min) |
| Dry Heat (Solid) | 48 h | 70°C | 2.1 | DP5 (7.8 min) |
| Photolytic (Solution) | 24 h | ICH Cabinet | 5.6 | DP6 (4.9 min) |
DP = Degradation Product
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for stability testing and the signaling pathway of CP-868388.
Caption: General workflow for a small molecule stability study.
CP-868388 is an agonist of PPARα, a nuclear receptor that plays a key role in lipid metabolism.
Caption: Simplified PPARα signaling pathway activated by CP-868388.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is a validated analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.
Protocol Outline:
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for the best separation.
-
Detector Wavelength Selection: The wavelength for UV detection should be chosen to maximize the response of both the API and the potential degradation products. A photodiode array (PDA) detector is useful for this purpose.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
The stability and proper storage of this compound are paramount for obtaining reliable and reproducible data in research and development. Adherence to the recommended storage conditions of 2-8°C, protected from light, is essential. For comprehensive characterization, conducting long-term and forced degradation studies as outlined in these protocols will provide a thorough understanding of the compound's stability profile. This knowledge is critical for the design of formulations and for ensuring the quality of data generated in preclinical and clinical studies.
References
Application Notes and Protocols for In Vitro Cell Culture Assays with CP-868388
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-868388 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in the liver. Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake, transport, and catabolism. These application notes provide detailed protocols for in vitro cell culture assays to characterize the activity of CP-868388, focusing on its effects on PPARα activation and downstream cellular processes in the human hepatoma cell line, HepG2.
Mechanism of Action
CP-868388 binds to and activates PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), leading to the initiation of gene transcription. Key target genes of PPARα are involved in fatty acid oxidation, including Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).
Data Presentation
Quantitative Pharmacological Data for CP-868388
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 10.8 nM | Human PPARα | [1] |
| hPPARα Activation (EC50) | 18 nM | HepG2 cells | [1] |
| SRC-1 Recruitment (EC50) | 4.7 nM | In vitro peptide recruitment assay | [1] |
| Selectivity | Little to no affinity for PPARβ (Ki of 3.47 μM) and PPARγ | N/A | [1] |
Experimental Protocols
HepG2 Cell Culture
Objective: To maintain and passage the HepG2 cell line for use in subsequent assays.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the confluent cell monolayer with PBS.
-
Incubate with Trypsin-EDTA for 5-10 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
-
Change the culture medium every 2-3 days.
PPARα Reporter Gene Assay
Objective: To quantify the activation of PPARα by CP-868388 in a cellular context. This assay typically utilizes a reporter construct containing a luciferase gene under the control of a PPRE.
Materials:
-
HepG2 cells
-
PPARα reporter plasmid (containing PPRE-luciferase)
-
Transfection reagent
-
CP-868388 stock solution (in DMSO)
-
Positive control (e.g., a known PPARα agonist like GW7647)
-
White, opaque 96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 4 x 10^4 cells per well and allow them to attach overnight.
-
Transfect the cells with the PPARα reporter plasmid according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of CP-868388 or the positive control. Include a vehicle control (DMSO).
-
Incubate for 24 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the luciferase activity against the log of the compound concentration to determine the EC50 value.
Gene Expression Analysis by qRT-PCR
Objective: To measure the effect of CP-868388 on the mRNA expression of PPARα target genes (e.g., CPT1A, ACOX1).
Materials:
-
HepG2 cells
-
CP-868388 stock solution (in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of CP-868388 (e.g., 1 nM to 1 µM) for 24 hours. Include a vehicle control.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for CPT1A, ACOX1, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Intracellular Triglyceride Assay
Objective: To assess the effect of CP-868388 on intracellular triglyceride levels in HepG2 cells.
Materials:
-
HepG2 cells
-
CP-868388 stock solution (in DMSO)
-
Oleic acid (or another fatty acid to induce lipid accumulation)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate.
-
Induce lipid accumulation by treating the cells with oleic acid for 24 hours.
-
Remove the oleic acid-containing medium and treat the cells with different concentrations of CP-868388 for another 24-48 hours.
-
Wash the cells with PBS and lyse them.
-
Measure the intracellular triglyceride concentration using a commercial kit according to the manufacturer's protocol.
-
Normalize the triglyceride levels to the total protein content of each sample.
Mandatory Visualizations
Caption: PPARα signaling pathway activated by CP-868388.
Caption: General workflow for in vitro cell culture assays with CP-868388.
References
Application Notes and Protocols for Animal Studies with Novel Kinase Inhibitors
Disclaimer: A comprehensive search for publicly available data on "CP-868388" did not yield specific dosing recommendations, pharmacokinetic profiles, or detailed experimental protocols for this compound. The information presented herein is a generalized guide for a Hypothetical Kinase Inhibitor (HKI) and is intended to serve as a template for researchers and drug development professionals. The data and protocols are illustrative and should be adapted based on the specific characteristics of the compound under investigation.
Introduction
These application notes provide a framework for determining appropriate dosing regimens for novel kinase inhibitors in preclinical animal models. The protocols outlined below cover initial dose-range finding studies, pharmacokinetic analysis, and efficacy evaluation in xenograft models. The data presented is for a Hypothetical Kinase Inhibitor (HKI) and should be considered illustrative.
Quantitative Data Summary for Hypothetical Kinase Inhibitor (HKI)
Table 1: Single-Dose Pharmacokinetic Parameters of HKI in Rodents
| Species | Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |
| Mouse | CD-1 | 10 | PO | 1500 | 2 | 7500 | 4.5 |
| Mouse | CD-1 | 10 | IV | 5000 | 0.25 | 8200 | 4.2 |
| Rat | Sprague-Dawley | 10 | PO | 1200 | 4 | 9600 | 6.1 |
| Rat | Sprague-Dawley | 10 | IV | 4500 | 0.25 | 10500 | 5.8 |
Data are representative and should be determined empirically for each new compound.
Table 2: Tolerability of HKI in Mice Following 14-Day Repeat Dosing
| Dose (mg/kg/day, PO) | Body Weight Change (%) | Clinical Observations | Mortality |
| 10 | +5% | None | 0/10 |
| 30 | +2% | None | 0/10 |
| 100 | -8% | Mild lethargy | 0/10 |
| 300 | -20% | Significant lethargy, ruffled fur | 2/10 |
PO: Per os (oral administration)
Table 3: Efficacy of HKI in a Human Tumor Xenograft Model in Mice
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 250 | - |
| HKI | 10 | 800 ± 150 | 47 |
| HKI | 30 | 400 ± 100 | 73 |
| HKI | 100 | 150 ± 50 | 90 |
QD: Quaque die (once daily)
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of a novel kinase inhibitor following oral (PO) and intravenous (IV) administration in mice.
Materials:
-
Test compound (HKI)
-
Vehicle suitable for both oral and intravenous administration (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
CD-1 mice (male, 8-10 weeks old)
-
Dosing syringes and needles (gavage needles for PO, 27G needles for IV)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dose Preparation: Prepare the dosing formulations of HKI at the desired concentration in the selected vehicle.
-
Animal Dosing:
-
Oral (PO) Group (n=3 per time point): Administer HKI via oral gavage at a volume of 10 mL/kg.
-
Intravenous (IV) Group (n=3 per time point): Administer HKI via tail vein injection at a volume of 5 mL/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein bleeding at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Analyze the plasma concentrations of HKI using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).
Murine Xenograft Efficacy Study Protocol
Objective: To evaluate the anti-tumor efficacy of a novel kinase inhibitor in a human tumor xenograft model.
Materials:
-
Human cancer cell line of interest (e.g., A549, HCT116)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel (or other suitable extracellular matrix)
-
Test compound (HKI) and vehicle
-
Calipers for tumor measurement
-
Dosing syringes and gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth daily.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Tumor volume is calculated as (Length x Width²)/2.
-
-
Treatment:
-
Administer the vehicle or HKI at the predetermined doses and schedule (e.g., once daily by oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Study Endpoint:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for HKI, an inhibitor of the RAF-MEK-ERK cascade.
Experimental Workflow Diagram
Caption: General experimental workflow for a xenograft efficacy study.
Application Notes and Protocols for CP-868388 Free Base Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of CP-868388 free base in mouse models, including its mechanism of action, experimental protocols, and relevant data. CP-868388 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist with demonstrated hypolipidemic and anti-inflammatory activities in vivo.[1][2]
Mechanism of Action
CP-868388 acts as a selective agonist for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[1][2] Upon activation by a ligand such as CP-868388, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study administering this compound to a mouse model.
| Parameter | Details |
| Animal Model | Male B6/CBF1J mice |
| Compound | This compound |
| Dosage | 0.3 mg/kg, 1 mg/kg, and 3 mg/kg |
| Administration Route | Oral gavage |
| Dosing Schedule | Once daily for 2 days |
| Observed Effect | Dose-dependent and significant decrease in circulating plasma triglycerides. The 3.0 mg/kg dose resulted in an approximate 50% reduction in triglycerides.[2] |
Experimental Protocols
This section details the methodology for a typical in vivo study to assess the efficacy of this compound in a mouse model.
Objective: To evaluate the effect of this compound on plasma triglyceride levels in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water)
-
Male B6/CBF1J mice
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Plasma triglyceride assay kit
Procedure:
-
Animal Acclimation: Acclimate male B6/CBF1J mice to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Group Assignment: Randomly assign mice to treatment groups (vehicle control, 0.3 mg/kg, 1 mg/kg, and 3 mg/kg CP-868388). A typical group size is 8-10 mice.
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations. Ensure the suspension is homogenous before each administration.
-
Administration: Administer the assigned treatment (vehicle or CP-868388) to each mouse via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg). Repeat the administration once daily for two consecutive days.[2]
-
Blood Collection: At a predetermined time point after the final dose (e.g., 4 hours), collect blood samples from the mice. The retro-orbital sinus or tail vein are common collection sites. Collect blood into EDTA-coated tubes to prevent coagulation.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Biochemical Analysis: Analyze the plasma samples for triglyceride concentrations using a commercially available assay kit, following the manufacturer's instructions.
-
Data Analysis: Perform statistical analysis to compare the triglyceride levels between the treatment groups and the vehicle control group. A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) is appropriate for this type of data.
Visualizations
Signaling Pathway of CP-868388
References
Application Notes and Protocols for CP-868388 in PPARα Target Gene Expression Analysis
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of CP-868388, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, for the analysis of target gene expression.
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily.[1][2][3] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and brown adipose tissue.[2] PPARα plays a crucial role in the regulation of lipid and glucose metabolism, inflammation, and energy homeostasis.[4][5] Upon activation by ligands, such as fatty acids or synthetic agonists like fibrates, PPARα forms a heterodimer with the retinoid X receptor (RXR).[1][4][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription.[3][4][7] CP-868388 is a synthetic PPARα agonist used in research to study the effects of PPARα activation on gene expression.
Application Notes
Mechanism of Action
CP-868388, as a PPARα agonist, binds to and activates PPARα. This conformational change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the transcriptional activation of target genes.[8] The primary downstream effects of PPARα activation include the upregulation of genes involved in fatty acid uptake, transport, and oxidation (both mitochondrial and peroxisomal), as well as ketogenesis.[2][9] Conversely, PPARα activation can also lead to the downregulation of genes involved in inflammatory responses.[8]
Experimental Design Considerations
-
Cell Line Selection: Hepatocyte-derived cell lines such as HepG2 or primary hepatocytes are recommended as they endogenously express high levels of PPARα.[2]
-
CP-868388 Concentration: A dose-response experiment is recommended to determine the optimal concentration of CP-868388 for maximal PPARα activation without inducing cytotoxicity. Based on literature for similar potent PPARα agonists, a starting range of 1-100 µM can be considered.
-
Control Groups: Appropriate controls are essential for data interpretation. These should include a vehicle control (e.g., DMSO), a negative control (e.g., cells not expressing PPARα or treated with a PPARα antagonist), and a positive control (e.g., a well-characterized PPARα agonist like Wy-14643).
-
Treatment Duration: The incubation time with CP-868388 will influence gene expression. A time-course experiment (e.g., 6, 12, 24, 48 hours) is advisable to identify the optimal time point for analyzing the expression of specific target genes.[10]
Experimental Protocols
Protocol 1: In Vitro Treatment of Hepatocytes with CP-868388 and Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for treating a human hepatoblastoma cell line (HepG2) with CP-868388 to analyze the expression of PPARα target genes.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CP-868388
-
DMSO (vehicle)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of CP-868388 in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing CP-868388 or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24 hours).
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform qPCR using a real-time PCR detection system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: Western Blot Analysis of PPARα Target Protein Expression
This protocol describes the analysis of protein expression changes of PPARα targets following CP-868388 treatment.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., CPT1A, ACOX1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in protein lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Data Presentation
The following tables summarize the expected changes in the expression of well-established PPARα target genes following treatment with a PPARα agonist. The data is compiled from studies using potent agonists like Wy-14643 and fenofibrate, and similar trends are expected with CP-868388.
Table 1: Upregulated PPARα Target Genes
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expected Fold Change (mRNA) |
| CPT1A | Carnitine palmitoyltransferase 1A | Mitochondrial fatty acid uptake | 2-5 fold |
| ACOX1 | Acyl-CoA oxidase 1 | Peroxisomal fatty acid oxidation | 3-10 fold |
| PDK4 | Pyruvate dehydrogenase kinase 4 | Regulation of glucose utilization | 5-15 fold |
| ANGPTL4 | Angiopoietin-like 4 | Lipoprotein lipase (B570770) inhibition | 10-50 fold |
| CYP4A11 | Cytochrome P450, family 4, subfamily A, polypeptide 11 | Fatty acid ω-hydroxylation | 4-8 fold |
| PLIN2 | Perilipin 2 | Lipid droplet formation | 2-4 fold |
| VLDLR | Very low density lipoprotein receptor | Lipoprotein uptake | 1.5-3 fold |
Note: Expected fold changes are approximate and can vary depending on the cell type, agonist concentration, and treatment duration.[9]
Table 2: Downregulated PPARα Target Genes (Transrepression)
| Gene Symbol | Gene Name | Function | Expected Fold Change (mRNA) |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Inflammation, cell proliferation | 0.5-0.8 fold |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | Inflammation, cell proliferation | 0.6-0.9 fold |
| NFKBIA | NFKB inhibitor alpha | Negative regulation of NF-κB | 1.2-1.8 fold (indirect effect) |
Note: The downregulation of inflammatory genes by PPARα is often a result of transrepression, where activated PPARα interferes with other signaling pathways like NF-κB and AP-1.[8]
Mandatory Visualization
Caption: PPARα signaling pathway activated by CP-868388.
Caption: Workflow for gene and protein expression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 9. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
CP-868388: A Tool Compound for Interrogating Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-868388 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Its high affinity and selectivity for PPARα over other PPAR isoforms (β/δ and γ) make it a valuable tool for elucidating the physiological and pathophysiological functions of PPARα. This document provides detailed application notes and experimental protocols for the use of CP-868388 and its closely related, more potent analog, CP-775,146, in nuclear receptor studies. These compounds are instrumental in investigating the therapeutic potential of PPARα activation for dyslipidemia and other metabolic disorders.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological properties of CP-868388 and CP-775,146, establishing them as selective and potent PPARα agonists.
Table 1: In Vitro Binding Affinity of CP-868388 and Analogs for Human PPAR Isoforms
| Compound | PPARα Kᵢ (nM) | PPARβ/δ Kᵢ (μM) | PPARγ Kᵢ (μM) |
| CP-868388 | 10.8 | 3.47 | >10 |
| CP-775,146 | 24.5 | >10 | >10 |
Data compiled from publicly available sources.
Table 2: In Vitro Functional Activity of CP-868388 and Analogs
| Compound | Assay Type | Cell Line | Parameter | Value |
| CP-868388 | Coactivator Recruitment (SRC-1) | - | EC₅₀ (nM) | 4.7 |
| CP-868388 | Transcriptional Activation | HepG2 | EC₅₀ (nM) | 18 |
| CP-775,146 | Transcriptional Activation (human PPARα) | HepG2 | EC₅₀ (nM) | 57 |
| CP-775,146 | Transcriptional Activation (rat PPARα) | HepG2 | EC₅₀ (nM) | 284 |
Data compiled from publicly available sources.
Table 3: In Vivo Hypolipidemic Activity of CP-868388 and Analogs
| Compound | Species | Dose (mg/kg) | Dosing Regimen | Effect on Plasma Triglycerides |
| CP-868388 | B6/CBF1J mice | 0 - 3 | Oral gavage, once daily for 2 days | Dose-dependent decrease (~50% at 3 mg/kg) |
| CP-775,146 | Mice | 2 | Per day for 2 days | 73% decrease |
Data compiled from publicly available sources.
Signaling Pathway
The activation of PPARα by agonists like CP-868388 initiates a signaling cascade that leads to the regulation of target gene expression. The diagram below illustrates this pathway.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of CP-868388 and related compounds are provided below. These protocols are based on standard methodologies employed in the field of nuclear receptor research.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for the PPARα ligand-binding domain (LBD).
Protocol:
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, and 0.1 mg/ml fatty acid-free BSA).
-
Serially dilute the test compound (CP-868388) in the binding buffer.
-
Prepare a solution of purified human PPARα-LBD.
-
Prepare a solution of a known high-affinity radioligand (e.g., [³H]-GW409544) at a concentration close to its K₋.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the binding buffer, the radioligand solution, and the test compound at various concentrations.
-
Initiate the binding reaction by adding the PPARα-LBD solution.
-
Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature to reach equilibrium.
-
-
Separation and Detection:
-
Separate the protein-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Dry the filters and add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a test compound to promote the interaction between the PPARα-LBD and a coactivator peptide.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, and 0.1% BSA).
-
Prepare solutions of GST-tagged human PPARα-LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore).
-
Prepare serial dilutions of the test compound (CP-868388).
-
-
Assay Setup (in a low-volume 384-well plate):
-
Add the test compound to the wells.
-
Add a mixture of the GST-PPARα-LBD and the terbium-anti-GST antibody.
-
Add the fluorescein-labeled coactivator peptide.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Detection:
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at ~495 nm (terbium emission) and ~520 nm (fluorescein emission).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value from the resulting sigmoidal dose-response curve.
-
Cell-Based Transcriptional Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of a test compound to activate PPARα-mediated gene transcription in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
Culture human hepatoma cells (HepG2) in appropriate media.
-
Seed the cells into a 96-well plate at a suitable density.
-
Co-transfect the cells with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
-
A co-transfection with a β-galactosidase expression vector can be included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing serial dilutions of the test compound (CP-868388).
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation and Lysis:
-
Incubate the cells for 18-24 hours.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
Detection:
-
Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
If used, measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity or total protein concentration.
-
Plot the normalized luciferase activity (as fold activation over vehicle control) against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value from the dose-response curve.
-
Conclusion
CP-868388 and its analogs are potent and selective PPARα agonists that serve as indispensable tools for researchers in the field of nuclear receptors and metabolic diseases. The data and protocols provided in this document offer a comprehensive guide for their application in characterizing the role of PPARα in various biological processes and for the discovery of novel therapeutics targeting this important nuclear receptor.
Application Note: Quantifying the Inhibitory Activity of CP-868388 on the STAT3 Signaling Pathway Using a Luciferase Reporter Assay
For research use only.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular functions, including cell proliferation, survival, differentiation, and angiogenesis.[1] Aberrant or persistent activation of the STAT3 signaling pathway is a characteristic feature of numerous human cancers and inflammatory conditions, establishing it as a significant target for therapeutic intervention.[1][2] The Luciferase reporter assay offers a sensitive and quantitative approach for investigating gene expression and the activity of signaling pathways like STAT3.[3][4] This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to measure the transcriptional activity of STAT3 and to assess the inhibitory effects of CP-868388, a small molecule inhibitor targeting the STAT3 pathway.
The principle of this assay is based on a reporter plasmid where the firefly luciferase gene is under the transcriptional control of a promoter containing multiple STAT3 response elements (REs).[1][3] Upon stimulation with an activator such as Interleukin-6 (IL-6), STAT3 is activated, binds to these REs, and drives the expression of firefly luciferase. The resulting luminescence is directly proportional to the transcriptional activity of STAT3. A second plasmid, containing the Renilla luciferase gene driven by a constitutive promoter, is co-transfected to serve as an internal control for normalizing variations in cell number and transfection efficiency.[1][3]
Signaling Pathway
The STAT3 signaling cascade is initiated by the binding of cytokines or growth factors, such as IL-6, to their corresponding cell surface receptors. This leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 proteins form dimers, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes. CP-868388 is hypothesized to inhibit this pathway, leading to a downstream reduction in STAT3-mediated gene expression.
Experimental Protocol
This protocol outlines the steps for a dual-luciferase reporter assay to determine the dose-dependent inhibitory effect of CP-868388 on STAT3 transcriptional activity.
Materials
-
HEK293 cells (or other suitable cell line with low endogenous STAT3 activity)
-
STAT3 reporter plasmid (containing STAT3 response elements driving firefly luciferase)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Recombinant Human IL-6
-
CP-868388 (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methods
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Transfection:
-
On the day of transfection, prepare the transfection mix in Opti-MEM. For each well, combine the STAT3 reporter plasmid and the Renilla luciferase control plasmid.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions to allow complex formation.
-
Add the transfection complexes to the cells.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh serum-free DMEM.
-
Prepare serial dilutions of CP-868388 in serum-free DMEM. Add the desired concentrations of CP-868388 to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells by adding IL-6 to a final concentration of 20 ng/mL to all wells except for the unstimulated control.
-
Incubate for an additional 6-8 hours.
-
-
Cell Lysis:
-
Remove the medium from the wells and wash gently with 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[5]
-
-
Luciferase Assay:
-
Program the luminometer to inject the luciferase assay reagents and measure the luminescence.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[5]
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading for each well.
-
Normalize the data to the stimulated control (cells treated with IL-6 and vehicle).
-
Plot the normalized relative luciferase activity against the concentration of CP-868388 to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Data Presentation
The quantitative data from the experiment should be summarized in a clear and structured table to facilitate comparison and analysis.
| Treatment Group | CP-868388 Conc. (µM) | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) | Relative Activity (Firefly/Renilla) | % Inhibition |
| Unstimulated Control | 0 | 1,500 | 50,000 | 0.03 | 98.5% |
| Stimulated Control (Vehicle) | 0 | 100,000 | 50,000 | 2.00 | 0% |
| CP-868388 | 0.1 | 85,000 | 49,500 | 1.72 | 14.0% |
| CP-868388 | 0.5 | 60,000 | 50,500 | 1.19 | 40.5% |
| CP-868388 | 1 | 45,000 | 49,000 | 0.92 | 54.0% |
| CP-868388 | 5 | 20,000 | 51,000 | 0.39 | 80.5% |
| CP-868388 | 10 | 10,000 | 50,000 | 0.20 | 90.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Conclusion
The dual-luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of compounds targeting the STAT3 signaling pathway. This protocol provides a detailed framework for assessing the potency of CP-868388 as a STAT3 inhibitor. The use of a Renilla luciferase internal control is critical for normalizing the data and ensuring accurate and reproducible results.[1][3] Optimization of cell number, plasmid concentrations, and incubation times may be necessary for different cell lines and experimental setups.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 6. biocompare.com [biocompare.com]
Troubleshooting & Optimization
CP-868388 free base not dissolving properly.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with CP-868388, particularly regarding its solubility.
Frequently Asked Questions (FAQs)
Q1: What is CP-868388?
CP-868388 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). It has demonstrated hypolipidemic and anti-inflammatory activities. In research settings, it is often used to study lipid metabolism and related disorders.
Q2: What are the known solubility properties of CP-868388 free base?
The free base of CP-868388 is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of at least 30 mg/mL.[1][2] However, it is expected to have low solubility in aqueous solutions, a common characteristic for small molecule inhibitors of this nature.
Q3: How should I prepare a stock solution of CP-868388?
It is recommended to prepare a high-concentration stock solution in an organic solvent. Given its known solubility, 100% DMSO is a suitable choice. For detailed steps, refer to the Experimental Protocols section below.
Q4: My CP-868388 solution has precipitated after diluting the DMSO stock in my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic small molecules. This indicates that the compound's concentration has surpassed its solubility limit in the final aqueous medium. The troubleshooting guide below offers several strategies to address this.
Troubleshooting Guide: this compound Dissolution Issues
This guide provides a systematic approach to resolving solubility challenges with CP-868388.
Initial Steps & Best Practices
-
Visual Inspection: Before use, visually inspect the compound to ensure it is a uniform powder.
-
Solvent Quality: Use high-purity, anhydrous DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb water, which may reduce the solubility of your compound over time.
-
Fresh Solutions: Whenever possible, prepare fresh dilutions from your stock solution for each experiment to avoid issues with solution stability.
Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting solubility issues with CP-868388.
Caption: Step-by-step workflow for addressing solubility challenges.
Quantitative Data Summary
| Solvent | Concentration | Description |
| DMSO | ≥30 mg/mL | Clear solution |
Experimental Protocols
Protocol for Preparing a Stock Solution of CP-868388
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of CP-868388 powder (Molecular Weight: 439.54 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the solid is not fully dissolved, you can sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but be cautious about the compound's stability at elevated temperatures.
-
Storage: Once the solution is clear and homogenous, aliquot it into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Signaling Pathway
CP-868388 is an agonist of PPARα, a key regulator of lipid metabolism. The diagram below illustrates the general signaling pathway of PPARα.
Caption: PPARα signaling pathway activated by CP-868388.
References
Unexpected results in experiments with CP-868388.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-868388, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.
Frequently Asked Questions (FAQs)
Q1: What is CP-868388 and what is its primary mechanism of action?
A1: CP-868388 is a synthetic, small-molecule agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to ligands like CP-868388, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis.
Q2: What are the expected outcomes of CP-868388 treatment in in vitro and in vivo models?
A2: In in vitro cell-based assays, CP-868388 is expected to activate PPARα, leading to the transcription of target genes. This can be measured using reporter gene assays or by quantifying the mRNA levels of genes like carnitine palmitoyltransferase 1A (CPT1A), acyl-CoA oxidase 1 (ACOX1), and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4). In vivo, CP-868388 is expected to exhibit hypolipidemic effects, primarily by reducing plasma triglycerides and, to a lesser extent, cholesterol. It may also demonstrate anti-inflammatory properties.
Q3: What is the reported potency of CP-868388?
A3: CP-868388 is a potent PPARα agonist with a reported binding affinity (Ki) of 10.8 nM.
Troubleshooting Guide
Unexpected Result 1: Lower than Expected or No Target Gene Activation in Cell-Based Assays
Possible Causes:
-
Cell Line Selection: The expression level of PPARα can vary significantly between different cell lines. Low endogenous PPARα expression will result in a weak or absent response.
-
Compound Stability and Solubility: CP-868388 may degrade or precipitate in culture media, reducing its effective concentration.
-
Assay Conditions: Suboptimal transfection efficiency (in reporter assays), incorrect serum concentration, or the presence of interfering substances in the media can affect the results.
-
Cell Health: Unhealthy or stressed cells may not respond appropriately to stimuli.
Troubleshooting Steps:
-
Verify PPARα Expression: Confirm PPARα mRNA or protein expression in your chosen cell line using qPCR or Western blot. Consider using a cell line known to have robust PPARα expression (e.g., HepG2) or transiently transfecting a PPARα expression vector.
-
Check Compound Integrity: Ensure proper storage of CP-868388. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and visually inspect for precipitation upon dilution in culture media.
-
Optimize Assay Parameters:
-
For reporter assays, optimize transfection reagent-to-DNA ratio and use a positive control (e.g., a known PPARα agonist like fenofibrate).
-
Test different serum concentrations, as serum components can sometimes interfere with nuclear receptor activation.
-
Include a vehicle control (e.g., DMSO) to account for solvent effects.
-
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to ensure that the observed lack of response is not due to cytotoxicity of the compound at the tested concentrations.
Unexpected Result 2: High Variability Between Replicates
Possible Causes:
-
Pipetting Errors: Inconsistent dispensing of reagents, cells, or the compound can lead to high variability.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect cell growth, leading to skewed results.
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells will result in variable cell numbers and, consequently, variable responses.
Troubleshooting Steps:
-
Improve Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of solutions. For multi-well plates, consider using a multi-channel pipette and preparing master mixes for reagents.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during seeding to prevent cell settling and ensure a uniform cell density across all wells.
Unexpected Result 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Causes:
-
Pharmacokinetics and Bioavailability: Poor absorption, rapid metabolism, or inefficient distribution of CP-868388 to the target tissue in vivo can lead to lower than expected efficacy despite high in vitro potency.
-
Species-specific Differences: The affinity of CP-868388 for PPARα and the downstream transcriptional response can differ between species.
-
Complex Biological Environment: The in vivo environment is significantly more complex than in vitro cell culture, with hormonal and metabolic factors that can modulate PPARα activity.
Troubleshooting Steps:
-
Review Pharmacokinetic Data: If available, analyze the pharmacokinetic profile of CP-868388 in the chosen animal model to ensure adequate exposure in the target tissue.
-
Consider Species Differences: Be mindful of potential species-specific variations in PPARα biology when extrapolating from in vitro human cell line data to in vivo animal models.
-
Control for Physiological Variables: Standardize experimental conditions such as diet, age, and sex of the animals, as these factors can influence lipid metabolism and PPARα activity.
Data Presentation
Table 1: In Vitro Activity of CP-868388
| Parameter | Value |
| Binding Affinity (Ki) for PPARα | 10.8 nM |
Note: This table will be populated with more data, such as EC50 values from various functional assays, as it becomes publicly available.
Experimental Protocols
Protocol 1: PPARα Luciferase Reporter Gene Assay
This protocol is a general guideline for assessing the activation of PPARα by CP-868388 in a cell-based reporter assay.
Materials:
-
HEK293T or other suitable cell line
-
PPARα expression plasmid
-
Luciferase reporter plasmid containing PPREs
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
CP-868388
-
Positive control (e.g., Fenofibrate)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CP-868388, a positive control, and a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This protocol describes how to measure the change in mRNA levels of PPARα target genes in response to CP-868388 treatment.
Materials:
-
HepG2 or other suitable cell line with endogenous PPARα expression
-
Cell culture medium
-
CP-868388
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in a suitable culture plate and allow them to adhere. Treat the cells with different concentrations of CP-868388 or a vehicle control for a predetermined amount of time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression relative to the housekeeping gene and the vehicle-treated control.
Mandatory Visualizations
Caption: CP-868388 Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
Technical Support Center: Optimizing CP-868388 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CP-868388 for cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of CP-868388?
A1: CP-868388 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ), which are receptor tyrosine kinases. A similar compound from the same chemical series, CP-673,451, demonstrates high selectivity for PDGFRα and PDGFRβ.
Q2: What are the primary signaling pathways activated by PDGFR?
A2: Upon binding to its ligand (PDGF), PDGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for cell proliferation, survival, and migration. The principal pathways include:
-
PI3K/Akt/mTOR pathway: Regulates cell survival, growth, and proliferation.
-
Ras-MAPK (ERK1/2) pathway: Primarily involved in cell proliferation and differentiation.
-
JAK/STAT pathway: Plays a role in cell proliferation and angiogenesis.
-
PLC-γ/PKC pathway: Influences cell growth.[1]
Q3: What is a recommended starting concentration range for CP-868388 in a cell-based assay?
A3: For a novel compound like CP-868388, a dose-response experiment across a broad concentration range is recommended. A logarithmic dilution series, for instance, from 1 nM to 10 µM, is a common starting point. This range should help identify the effective concentration for your specific cell line and assay. For the related compound CP-673,451, the IC50 values are in the low nanomolar range for PDGFR inhibition.[2][3][4]
Q4: How should I prepare and store CP-868388 stock solutions?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final DMSO concentration as the highest drug concentration) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibitory effect on cell viability or signaling. | 1. Suboptimal inhibitor concentration: The concentration used may be too low for your specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to observe a phenotypic effect. 3. Low PDGFR expression: The cell line may not express sufficient levels of PDGFRα or PDGFRβ. 4. Inhibitor instability: The compound may be degrading in the cell culture medium. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 20 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Confirm PDGFRα/β expression and phosphorylation (activation) in your cell line via Western blot. 4. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| High cell death observed even at low concentrations. | 1. High sensitivity of the cell line: The cell line may be particularly dependent on the PDGFR signaling pathway. 2. Off-target effects: At higher concentrations, the inhibitor may affect other kinases. 3. Solvent toxicity: The concentration of DMSO may be too high. | 1. Use a lower concentration range in your dose-response experiments. 2. If possible, use a structurally different PDGFR inhibitor to confirm the phenotype is on-target. 3. Ensure the final DMSO concentration is ≤ 0.1%. |
| Inconsistent results between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dilution or addition of the inhibitor. 3. Edge effects in multi-well plates: Evaporation from outer wells can alter inhibitor concentration. | 1. Ensure a homogenous cell suspension before and during plating. 2. Calibrate pipettes regularly and use a master mix for drug dilutions. 3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| Discrepancy between biochemical IC50 and cellular EC50. | 1. Cellular ATP concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors. 2. Poor cell permeability: The inhibitor may not efficiently cross the cell membrane. 3. Efflux pumps: The inhibitor may be actively transported out of the cells. | 1. Cellular assays will often require higher inhibitor concentrations than biochemical assays. 2. This is an inherent property of the compound. 3. Consider using cell lines with known expression levels of common drug efflux pumps. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the effect of CP-868388 on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
CP-868388
-
DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of CP-868388 in complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.2%.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared CP-868388 dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of PDGFR Phosphorylation
This protocol is to confirm the on-target activity of CP-868388 by assessing the phosphorylation status of PDGFR.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
CP-868388
-
PDGF ligand (e.g., PDGF-BB)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with various concentrations of CP-868388 for 1-2 hours.
-
Stimulation: Stimulate the cells with a predetermined optimal concentration of PDGF-BB for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL reagent.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PDGFR signaling pathways and the inhibitory action of CP-868388.
References
Potential off-target effects of CP-868388 to consider.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-868388, a potent and selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-868388?
CP-868388 is a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Upon binding to PPARα, CP-868388 initiates a cascade of events leading to the transcription of genes involved in fatty acid oxidation and transport.
Q2: What are the known on-target effects of CP-868388?
As a PPARα agonist, CP-868388 is expected to elicit a range of physiological effects primarily related to lipid metabolism. These include, but are not limited to:
-
Hypolipidemic effects: Reduction in plasma triglycerides and modulation of cholesterol levels.
-
Anti-inflammatory actions: PPARα activation has been linked to the suppression of inflammatory responses.[2]
-
Regulation of gene expression: Upregulation of genes involved in fatty acid uptake and catabolism in tissues such as the liver, heart, and skeletal muscle.
Q3: What are the potential off-target effects of CP-868388?
While CP-868388 is a selective PPARα agonist, it is crucial to consider potential interactions with other related nuclear receptors, namely PPARγ and PPARδ, especially at higher concentrations. Understanding the selectivity profile is key to interpreting experimental results accurately.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Issue: Unexpected experimental results or cellular phenotypes observed when using CP-868388.
This could be due to the engagement of off-target receptors. Here’s a guide to help you troubleshoot and interpret your findings.
Step 1: Review the Selectivity Profile of CP-868388
The first step in troubleshooting is to understand the selectivity of CP-868388 for the different PPAR subtypes.
Selectivity Data for CP-868388 [2]
| Target | Binding Affinity (Ki) | Selectivity vs. PPARα |
| PPARα | 10.8 nM | - |
| PPARβ/δ | 3.47 µM | ~321-fold |
| PPARγ | Little to no affinity | High |
-
Interpretation: CP-868388 demonstrates high selectivity for PPARα over PPARβ/δ and PPARγ. However, at micromolar concentrations, engagement of PPARβ/δ could occur, potentially leading to off-target effects.
Step 2: Determine the Active Concentration in Your System
Compare the concentration of CP-868388 used in your experiments with the binding affinity data.
-
If your experimental concentration is in the nanomolar range (e.g., 1-100 nM): It is highly likely that the observed effects are mediated by PPARα.
-
If your experimental concentration is in the micromolar range (e.g., >1 µM): There is a possibility of engaging PPARβ/δ, which could contribute to your observations.
Step 3: Employ Orthogonal Approaches to Confirm On-Target Effects
To confirm that your observed phenotype is indeed PPARα-dependent, consider the following experimental controls:
-
Use a PPARα antagonist: Co-treatment with a selective PPARα antagonist should reverse the effects of CP-868388 if they are on-target.
-
Genetic knockdown or knockout of PPARα: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PPARα expression should abrogate the effects of CP-868388.
Experimental Protocols
Protocol 1: In Vitro PPAR Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound like CP-868388 to PPARα, PPARγ, and PPARδ. A common method is a scintillation proximity assay (SPA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle of TR-FRET Assay:
This assay measures the displacement of a fluorescently labeled PPAR ligand (tracer) from the ligand-binding domain (LBD) of the PPAR by a test compound. The PPAR LBD is typically tagged (e.g., with GST), and a terbium-labeled antibody against the tag is used. When the tracer is bound to the LBD, excitation of the terbium-labeled antibody results in FRET to the tracer, producing a signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs)
-
Fluorescently labeled PPAR tracer (e.g., a pan-PPAR ligand)
-
Terbium-labeled anti-tag antibody (e.g., anti-GST)
-
Assay buffer
-
384-well microplates
-
Test compound (CP-868388) and a known reference compound
-
Plate reader capable of TR-FRET measurements
Methodology:
-
Prepare Reagents: Dilute the PPAR LBDs, tracer, and antibody to their optimal concentrations in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of CP-868388 and the reference compound in the assay buffer.
-
Assay Assembly: Add the diluted compounds, PPAR LBD, tracer, and antibody to the wells of the 384-well plate. Include control wells with no test compound (maximum FRET) and wells with a high concentration of a known potent PPAR ligand (background).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: PPAR Functional Reporter Assay
This protocol describes a cell-based assay to measure the functional activity of CP-868388 as a PPAR agonist.
Principle:
This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). Cells are engineered to express the PPAR of interest and the reporter construct. Activation of the PPAR by a ligand like CP-868388 leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmids for human PPARα, PPARγ, and PPARδ
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and reagents
-
CP-868388 and a known reference agonist
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the appropriate PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
Compound Treatment: After transfection, seed the cells into a 96-well plate and treat them with a serial dilution of CP-868388 or a reference agonist. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Simplified signaling pathway of CP-868388 activation of PPARα.
Caption: Troubleshooting workflow for suspected off-target effects of CP-868388.
References
How to handle CP-868388 free base safely in the lab.
This technical support center provides essential information for the safe handling and effective use of CP-868388 free base in a laboratory setting. All personnel should review this document before working with the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. It is an orally active compound with hypolipidemic and anti-inflammatory properties, making it a valuable tool for research in areas such as dyslipidemia and metabolic diseases.
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) and handling procedures are crucial to mitigate exposure risks.
Q3: How should I store this compound?
A3: this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.
Q4: What is the solubility of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥30 mg/mL.
Q5: How do I prepare a stock solution of this compound?
A5: To prepare a stock solution, dissolve the powdered compound in an appropriate volume of DMSO. For example, to make a 10 mM stock solution, dissolve 4.3954 mg of CP-868388 (Molecular Weight: 439.54 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
Safety and Handling
Summary of GHS Hazard Information
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 |
| Danger | H301: Toxic if swallowed. |
| Hazardous to the aquatic environment, acute hazard | 1 |
| Warning | H400: Very toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term hazard | 1 |
| Warning | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) and Engineering Controls
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and nitrile gloves. Change gloves immediately if they become contaminated. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
Experimental Protocols
Preparation of CP-868388 for Cell-Based Assays
-
Prepare a 10 mM stock solution:
-
Accurately weigh out a small amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 439.54 g/mol ).
-
Add the DMSO to the powder and vortex until fully dissolved.
-
-
Prepare working solutions:
-
Serially dilute the 10 mM stock solution in cell culture medium to the desired final concentrations.
-
It is recommended to prepare fresh working solutions for each experiment.
-
PPARα Reporter Assay
This protocol is a general guideline for a luciferase-based reporter assay to measure the activation of PPARα by CP-868388.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in the recommended growth medium.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of CP-868388 in the appropriate cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of CP-868388. Include a vehicle control (DMSO).
-
Incubate the plate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the normalized luciferase activity against the concentration of CP-868388 to generate a dose-response curve and determine the EC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitation in aqueous media | Low aqueous solubility of CP-868388. | Ensure the final DMSO concentration in the culture medium is kept low (typically <0.5%) to maintain solubility. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. |
| Inconsistent results in cell-based assays | Cell viability issues or inconsistent compound dosage. | Perform a cell viability assay (e.g., MTT, trypan blue) in parallel to ensure the observed effects are not due to cytotoxicity. Ensure accurate and consistent pipetting of the compound. |
| Low signal in reporter assay | Low transfection efficiency or suboptimal assay conditions. | Optimize transfection conditions. Ensure the reporter construct is responsive to PPARα agonists. Titrate the amount of expression and reporter plasmids. |
Visualizations
PPARα Signaling Pathway
Caption: Activation of the PPARα signaling pathway by CP-868388.
Experimental Workflow for a Cell-Based Reporter Assay
Caption: Workflow for a PPARα luciferase reporter assay.
References
Interpreting conflicting data from CP-868388 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-868388. The information is designed to address potential discrepancies in experimental data and provide clarity on the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: We are seeing variable potency of CP-868388 in our in vitro assays compared to published data. What could be the cause?
A1: Discrepancies in in vitro potency can arise from several factors. CP-868388 is a potent PPARα agonist with a reported Ki of 10.8 nM.[1] Variations in your results could be due to:
-
Cell Line Differences: The metabolic capacity and expression levels of PPARα can vary between different cell lines. The original characterization of CP-868388 utilized HepG2 cells, demonstrating robust transcriptional activation with an EC50 of 18 nM.[2]
-
Assay Format: The type of assay used (e.g., reporter gene assay, co-activator recruitment assay) can influence the measured potency. For instance, CP-868388 shows a robust and dose-dependent recruitment of SRC-1 (EC50 of 4.7 nM) and PGC-1α peptide.[2]
-
Compound Solubility and Stability: Ensure that CP-868388 is fully solubilized. The compound is soluble in DMSO at ≥30 mg/mL.[1] Improper storage or multiple freeze-thaw cycles can also affect its stability and activity.
-
Serum Lot Variation: Different lots of fetal bovine serum (FBS) in cell culture media can contain varying levels of endogenous ligands for PPARα, which may compete with CP-868388 and affect its apparent potency.
Q2: Our in vivo study with CP-868388 is not showing the expected lipid-lowering effects. What should we troubleshoot?
A2: If you are not observing the expected hypolipidemic effects in your animal models, consider the following:
-
Animal Model and Diet: The original in vivo studies were conducted in male B6/CBF1J mice.[2] The genetic background of the animal model and the diet used can significantly impact the lipid profile and the response to PPARα agonists.
-
Dosing and Formulation: CP-868388 was administered by oral gavage.[2] Ensure the compound is properly formulated and that the dose is appropriate for the animal model being used. The reported effective dose range for triglyceride lowering was 0.3 mg/kg to 3.0 mg/kg, with the greatest efficacy at 3.0 mg/kg resulting in a ~50% decrease in plasma triglycerides.[2]
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of CP-868388 can vary between species. Consider performing pharmacokinetic studies in your specific animal model to ensure adequate exposure.
-
Baseline Lipid Levels: The magnitude of the lipid-lowering effect will depend on the baseline lipid levels of the animals. Animals with higher baseline triglycerides are likely to show a more robust response.
Q3: Are there known off-target effects or conflicting safety data for CP-868388 or other PPARα agonists?
A3: While CP-868388 is described as a selective PPARα agonist with little to no affinity for PPARβ and PPARγ, it is important to consider the broader context of PPAR agonists.[2]
-
Class-Specific Effects: Some PPAR agonists have faced challenges in clinical development due to adverse effects. For example, certain dual PPARα/γ agonists were discontinued (B1498344) due to cardiac and renal toxicity. While these are not direct concerns for a selective PPARα agonist like CP-868388, it highlights the importance of careful safety and toxicity evaluation.
-
Differential Clinical Outcomes: It is important to note that not all PPARα agonists have the same clinical outcomes. For instance, the clinical use of clofibrate (B1669205) was discontinued, whereas other fibrates like fenofibrate (B1672516) have shown cardiovascular benefits.[3] These differences can be attributed to variations in receptor interaction, off-target effects, and patient populations.
-
Pro-inflammatory Potential: While generally considered to have anti-inflammatory properties, some studies have suggested a possible pro-inflammatory role for PPARα under specific conditions.[4]
Data Summary
Table 1: In Vitro Activity of CP-868388
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 10.8 nM | Not specified | [1] |
| SRC-1 Recruitment EC50 | 4.7 nM | Not specified | [2] |
| PGC-1α Recruitment | Robust and dose-dependent | Not specified | [2] |
| PPARα Transcriptional Activation EC50 | 18 nM | HepG2 cells | [2] |
| PPARβ Affinity (Ki) | 3.47 µM | Not specified | [2] |
| PPARγ Affinity | Little to no affinity | Not specified | [2] |
Table 2: In Vivo Activity of CP-868388 in Male B6/CBF1J Mice
| Dosage (Oral Gavage, Once Daily for 2 Days) | Outcome | Reference |
| 0.3 mg/kg | Dose-dependent decrease in circulating plasma triglycerides | [2] |
| 1 mg/kg | Dose-dependent decrease in circulating plasma triglycerides | [2] |
| 3.0 mg/kg | ~50% decrease in circulating plasma triglycerides (greatest efficacy) | [2] |
Experimental Protocols
In Vitro PPARα Transcriptional Activation Assay (Example)
-
Cell Culture: Plate HepG2 cells in 96-well plates at an appropriate density in DMEM supplemented with 10% FBS and allow them to adhere overnight.
-
Transfection: Co-transfect cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) using a suitable transfection reagent.
-
Compound Treatment: Following transfection, replace the medium with fresh medium containing various concentrations of CP-868388 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) and plot the dose-response curve to determine the EC50 value.
In Vivo Murine Dyslipidemia Model (Example)
-
Animals: Use male B6/CBF1J mice, 8-10 weeks of age.
-
Acclimation: Acclimate the animals for at least one week before the start of the experiment.
-
Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, 0.3 mg/kg, 1 mg/kg, and 3 mg/kg CP-868388). Prepare the dosing solutions in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound or vehicle once daily by oral gavage for the specified duration (e.g., 2 days).
-
Blood Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Analysis: Centrifuge the blood samples to separate the plasma. Analyze plasma triglyceride levels using a commercial enzymatic assay kit.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group.
Visualizations
Caption: PPARα signaling pathway activated by CP-868388.
Caption: A typical experimental workflow for evaluating CP-868388.
References
- 1. CP-868388 ≥98% (HPLC) | 702681-67-2 [sigmaaldrich.com]
- 2. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of CP-868388
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of CP-868388.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor in vivo bioavailability for small molecule inhibitors like CP-868388?
A1: Poor oral bioavailability for compounds like CP-868388 often stems from several factors:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic and do not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the liver (hepatic first-pass metabolism) before it reaches systemic circulation.[4][5]
-
Efflux Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein.
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach.
Q2: How can I assess the primary reason for the low bioavailability of CP-868388 in my animal model?
A2: A systematic approach is recommended. You can begin by determining the Biopharmaceutics Classification System (BCS) class of CP-868388, which categorizes drugs based on their solubility and permeability.[2] Conducting parallel in vitro and in vivo experiments can also provide insights. For instance, comparing the pharmacokinetic profiles after oral and intravenous administration can help quantify the absolute bioavailability and suggest the extent of absorption versus clearance issues.
Q3: What are the initial formulation strategies I should consider to improve the oral absorption of CP-868388?
A3: For initial studies, focusing on enhancing the dissolution rate is often a good starting point. This can be achieved through:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve dissolution.[1][6][7][8]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or cyclodextrins in the formulation can enhance the solubility of the compound in the gastrointestinal tract.[1][7]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve its dissolution and absorption.[1][9][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with CP-868388.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. Food effects can also contribute to variability. | Consider developing a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve the consistency of absorption.[11][12][13] Standardizing the feeding schedule of the animals is also crucial. |
| Low exposure (AUC) after oral administration despite a high dose. | Dissolution rate-limited absorption. The compound may not be dissolving fast enough in the GI tract. | Employ particle size reduction techniques like micronization or nanomilling. Alternatively, formulate CP-868388 as an amorphous solid dispersion to enhance its dissolution rate.[6][7][10] |
| Absolute bioavailability remains low even with improved solubility. | The issue may be poor intestinal permeability or significant first-pass metabolism. | Investigate the potential for CP-868388 to be a substrate for efflux transporters. If so, co-administration with a known inhibitor of these transporters could be explored. If first-pass metabolism is high, a different route of administration may be necessary for initial efficacy studies. |
| Evidence of drug precipitation in the GI tract upon dilution of a liquid formulation. | The formulation is not robust to the changes in the GI environment. | Develop a more stable formulation, such as a lipid-based system or a solid dosage form like a solid dispersion, which can maintain the drug in a solubilized state for a longer duration.[1][11] |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of CP-868388
Objective: To increase the surface area and dissolution rate of CP-868388 through micronization.
Methodology:
-
Prepare a slurry of CP-868388 in a suitable vehicle (e.g., water with a small percentage of a surfactant like Tween 80).
-
Subject the slurry to wet-milling using a bead mill.
-
Monitor the particle size distribution using laser diffraction until the desired particle size (e.g., <10 µm) is achieved.
-
The final suspension can be dosed directly to animals.
Protocol 2: Formulation of CP-868388 in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of CP-868388 by presenting it in a lipid-based formulation.
Methodology:
-
Screen various oils, surfactants, and co-solvents for their ability to dissolve CP-868388.
-
Based on the solubility data, select a combination of an oil (e.g., Labrafac PG), a surfactant (e.g., Cremophor EL), and a co-solvent (e.g., Transcutol HP).[7]
-
Prepare different ratios of the selected excipients and dissolve CP-868388 in them.
-
Evaluate the self-emulsification properties of the formulations by adding them to water and observing the formation of a microemulsion.
-
The optimized SEDDS formulation can be filled into capsules for oral administration.
Visualizing Experimental Workflows and Concepts
Caption: A workflow diagram illustrating the process of addressing low bioavailability.
Caption: The relationship between solubility, dissolution, absorption, and bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 10. lonza.com [lonza.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CP-868596 and Related PDGFR Inhibitor Toxicity in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the use of potent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, such as CP-868596 (Crenolanib) and CP-673451, in a cell culture setting. The following troubleshooting guides and FAQs are designed to directly address specific challenges that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing excessive cell death even at low concentrations of the PDGFR inhibitor. What are the possible causes and solutions?
Possible Causes:
-
On-Target Toxicity: The cell line being used may be highly dependent on the PDGFR signaling pathway for survival and proliferation. Inhibition of this pathway would naturally lead to significant cell death.
-
Off-Target Effects: At higher concentrations, the inhibitor may bind to other kinases or cellular targets, leading to unintended toxicity.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells, especially at concentrations above 0.1-0.5%.
-
Compound Instability or Precipitation: The inhibitor may be unstable in the culture medium, leading to the formation of toxic byproducts or precipitates that can harm the cells.
Solutions:
-
Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify the appropriate concentration range for your experiments.
-
Reduce Treatment Duration: Shorter exposure times to the inhibitor may be sufficient to achieve the desired effect while minimizing toxicity.
-
Solvent Control: Always include a vehicle-only (e.g., DMSO) control in your experiments to assess the toxicity of the solvent itself.
-
Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider using a different solvent or reducing the final concentration.
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment to avoid degradation.
Q2: My experimental results are inconsistent between replicates. What could be the reason?
Possible Causes:
-
Inconsistent Compound Concentration: This could be due to incomplete solubilization of the stock solution or uneven distribution of the inhibitor in the culture medium.
-
Variable Cell Health and Density: Differences in cell confluency or overall health at the time of treatment can lead to variable responses.
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to treatment.
Solutions:
-
Proper Stock Solution Preparation: Ensure the inhibitor is fully dissolved in the solvent. Gentle warming or sonication may be necessary.
-
Standardized Cell Seeding: Implement a consistent cell seeding protocol to ensure uniform cell density across all wells and experiments.
-
Regular Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination.
Q3: How can I differentiate between on-target and off-target toxicity?
Strategies:
-
Use of Control Cell Lines: Compare the inhibitor's effects on cell lines that are known to be dependent on PDGFR signaling versus those that are not.
-
Rescue Experiments: If the toxicity is on-target, it may be possible to "rescue" the cells by providing a downstream component of the inhibited pathway.
-
Compare with Other PDGFR Inhibitors: Use other selective PDGFR inhibitors to see if they produce a similar toxic phenotype.
Quantitative Data: In Vitro Potency of PDGFR Inhibitors
The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of CP-868596 (Crenolanib) and CP-673451 in various cell lines. This data can help in selecting appropriate starting concentrations for your experiments.
| Compound | Target | Cell Line | Assay Type | IC50 / Kd | Reference |
| CP-868596 (Crenolanib) | PDGFRα | CHO | Kd | 2.1 nM | [1][2] |
| PDGFRβ | CHO | Kd | 3.2 nM | [1][2] | |
| FLT3 | CHO | Kd | 0.74 nM | [1][2] | |
| PDGFRα D842V | - | IC50 | 10 nM | [1] | |
| FIP1L1-PDGFRA | EOL-1 | IC50 | 1 nM | [1] | |
| CP-673451 | PDGFRβ | A549 (NSCLC) | Cell Viability | 0.49 µM | [3] |
| PDGFRβ | H1299 (NSCLC) | Cell Viability | 0.61 µM | [3] | |
| PDGFR | HuCCA-1 (CCA) | Cell Viability | 4.81 µM | [4] |
NSCLC: Non-Small Cell Lung Cancer; CCA: Cholangiocarcinoma
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the PDGFR inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Key Processes and Pathways
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling pathway.
Troubleshooting Workflow for Cell Culture Toxicity
Caption: A workflow for troubleshooting toxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Best practices for long-term storage of CP-868388 solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and experimental use of CP-868388 solutions.
Frequently Asked Questions (FAQs)
Q1: What is CP-868388 and what is its primary mechanism of action?
CP-868388 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. Upon activation by a ligand like CP-868388, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. The primary role of PPARα is the regulation of lipid metabolism, particularly fatty acid transport and oxidation.
Q2: What is the recommended solvent for preparing CP-868388 stock solutions?
The recommended solvent for preparing stock solutions of CP-868388 is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). CP-868388 is highly soluble in DMSO, with a solubility of at least 30 mg/mL.[2][3]
Q3: What are the best practices for long-term storage of CP-868388 stock solutions?
For long-term storage, it is recommended to store CP-868388 DMSO stock solutions at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes in polypropylene (B1209903) tubes. When stored at -20°C, the solution is generally stable for up to 3 months. For storage longer than 3 months, -80°C is recommended.
Q4: Can I store CP-868388 in aqueous solutions?
It is not recommended to store CP-868388 in aqueous solutions for extended periods. The compound has limited aqueous solubility and is more susceptible to degradation in aqueous environments. For experiments in aqueous media, it is best to make fresh dilutions from the DMSO stock solution just before use.
Quantitative Data Summary
The following table summarizes the key quantitative data for CP-868388.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₃₃NO₅ | [2] |
| Molar Mass | 439.54 g/mol | [2] |
| Solubility in DMSO | ≥ 30 mg/mL | [2][3] |
| Solid Storage Temp. | 2-8°C | [2] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | General Best Practice |
| Ki for PPARα | 10.8 nM | [1] |
Signaling Pathway
CP-868388 acts as an agonist for PPARα, a key regulator of lipid metabolism. The diagram below illustrates the signaling pathway initiated by CP-868388.
References
Avoiding precipitation of CP-868388 in aqueous buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of CP-868388, with a specific focus on avoiding precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is CP-868388 and what are its key properties?
CP-868388 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. It is a white to off-white powder.[1] Key physicochemical properties are summarized in the table below.
Q2: I am observing precipitation when I dilute my CP-868388 stock solution into my aqueous cell culture medium. Why is this happening?
CP-868388 is a lipophilic (fat-soluble) molecule and is sparingly soluble in aqueous solutions. Precipitation upon dilution of a concentrated stock (usually in DMSO) into an aqueous buffer is a common issue. This occurs when the concentration of CP-868388 exceeds its solubility limit in the final aqueous environment. The predicted pKa of CP-868388 is 3.28, suggesting it is an acidic compound.[1] This means its solubility is pH-dependent; it will be less soluble in acidic conditions and more soluble in neutral to alkaline conditions.
Q3: What is the best solvent for making a stock solution of CP-868388?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of CP-868388, as it has a high solubility of ≥30 mg/mL.[1]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
As a general guideline, the final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific experimental system.
Q5: How should I store CP-868388 solutions?
Store the solid compound at 2-8°C.[1] It is recommended to prepare fresh aqueous solutions for each experiment. If you need to store a DMSO stock solution, aliquot it into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide: Avoiding Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of CP-868388 in your experiments.
Physicochemical Properties of CP-868388
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₃NO₅ | [1] |
| Molecular Weight | 439.54 g/mol | |
| Appearance | White to off-white powder | [1] |
| Solubility in DMSO | ≥30 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | N/A |
| Predicted pKa | 3.28 | [1] |
| Storage Temperature | 2-8°C (solid) | [1] |
Troubleshooting Workflow
Troubleshooting workflow for CP-868388 precipitation.
Experimental Protocol: Preparation of an Aqueous Solution of CP-868388
This protocol provides a general method for preparing a diluted aqueous solution of CP-868388 from a DMSO stock.
Materials:
-
CP-868388 powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Target aqueous buffer (e.g., cell culture medium, PBS) pre-warmed to the experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh a small amount of CP-868388 powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Ensure the concentration is high enough to keep the final DMSO percentage in your assay low.
-
Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
-
Serial Dilution (if necessary):
-
If a very low final concentration is required, perform serial dilutions of the DMSO stock solution with DMSO.
-
-
Dilution into Aqueous Buffer (Crucial Step):
-
Pre-warm your target aqueous buffer to the temperature of your experiment.
-
While vortexing the pre-warmed aqueous buffer, add the required volume of the CP-868388 DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for a few seconds after adding the stock solution.
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to lower the final concentration or employ one of the advanced strategies from the troubleshooting guide.
-
PPARα Signaling Pathway
CP-868388 is an agonist of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism. The following diagram illustrates the simplified signaling pathway of PPARα activation.
Simplified PPARα signaling pathway.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of CP-868388 and Other PPARα Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PPARα Agonist Performance with Supporting Experimental Data.
This guide provides a detailed comparison of the efficacy of the novel peroxisome proliferator-activated receptor alpha (PPARα) agonist, CP-868388, with other well-established PPARα agonists, including the fibrate drug fenofibrate (B1672516) and the research compound Wy-14643. The data presented herein is compiled from in vitro and in vivo studies to offer a comprehensive overview of their relative potencies and therapeutic potential in modulating lipid metabolism and inflammatory responses.
Data Presentation: Quantitative Comparison of PPARα Agonists
The following tables summarize the key quantitative data on the binding affinity, in vitro potency, and in vivo efficacy of CP-868388, fenofibric acid (the active metabolite of fenofibrate), and Wy-14643.
Table 1: In Vitro Efficacy of PPARα Agonists
| Compound | Binding Affinity (Ki, nM)¹ | Coactivator Recruitment (EC50, nM)² | PPARα Transcriptional Activation (EC50, nM)³ |
| CP-868388 | 10.8 | 4.7 (SRC-1) | 18 (HepG2 cells)[1] |
| Fenofibric Acid | ~5,000 | ~30,000 | ~30,000 |
| Wy-14643 | ~1,000 | ~5,000 | 5,000 (human PPARα)[2] |
¹Binding affinity to the human PPARα ligand-binding domain. ²Recruitment of the steroid receptor coactivator-1 (SRC-1) or peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). ³Concentration required to achieve 50% of maximal transcriptional activation in a cell-based reporter assay.
Table 2: In Vivo Efficacy in a Murine Model of Dyslipidemia
| Compound | Dose (mg/kg/day) | Route of Administration | Treatment Duration | Plasma Triglyceride Reduction (%) |
| CP-868388 | 3 | Oral gavage | 2 days | ~50%[1] |
| Fenofibrate | 100 | Oral gavage | 5 days | ~25-50% |
| Wy-14643 | 3 | Oral gavage | Not specified | Significant reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro PPARα Ligand Binding Assay
This assay determines the binding affinity of a compound to the PPARα ligand-binding domain (LBD).
-
Reagents:
-
Purified recombinant human PPARα-LBD.
-
Radiolabeled PPARα ligand (e.g., [³H]-GW7647).
-
Test compounds (CP-868388, fenofibric acid, Wy-14643).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT).
-
-
Procedure:
-
Incubate a fixed concentration of radiolabeled ligand with the PPARα-LBD in the presence of increasing concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value, which represents the dissociation constant of the inhibitor, using the Cheng-Prusoff equation.
-
In Vitro Coactivator Recruitment Assay
This assay measures the ability of a PPARα agonist to promote the interaction between PPARα and a coactivator protein. A common method is the LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay.[3]
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged PPARα-LBD and a fluorescein-labeled coactivator peptide.[3]
-
Procedure:
-
In a microplate, combine the GST-tagged PPARα-LBD, the test compound, the fluorescein-labeled coactivator peptide (e.g., from SRC-1 or PGC-1α), and the terbium-labeled anti-GST antibody.[3]
-
Incubate at room temperature to allow for binding.
-
Excite the terbium donor fluorophore at ~340 nm.
-
Measure the emission at both the terbium emission wavelength (~495 nm) and the fluorescein (B123965) acceptor emission wavelength (~520 nm).
-
The TR-FRET ratio (520 nm/495 nm) is proportional to the amount of coactivator peptide recruited to the PPARα-LBD.
-
Plot the TR-FRET ratio against the log of the compound concentration to determine the EC50 value.
-
Cell-Based PPARα Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate PPARα-mediated gene transcription in a cellular context.[2][4][5]
-
Cell Line: A suitable cell line, such as HepG2 (human hepatoma cells) or COS-7 cells, is used.[1][2]
-
Plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a PPAR response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After an incubation period to allow for plasmid expression, treat the cells with various concentrations of the test compounds.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.
-
In Vivo Assessment of Plasma Triglycerides in a Murine Model
This experiment evaluates the in vivo efficacy of PPARα agonists in lowering plasma triglyceride levels in a relevant animal model.
-
Animal Model: Male B6/CBF1J mice are a suitable model for these studies.[1] Other models of dyslipidemia can also be used.[6][7]
-
Treatment:
-
Administer the test compounds (e.g., CP-868388, fenofibrate) or vehicle control to the mice via oral gavage once daily for a specified duration.[1]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples from the mice.
-
Separate the plasma by centrifugation.
-
Measure the plasma triglyceride concentrations using a commercial enzymatic assay kit.
-
Compare the triglyceride levels in the treated groups to the vehicle-treated control group to determine the percentage of triglyceride reduction.
-
In Vitro Anti-Inflammatory Assay (NF-κB Activity)
This assay assesses the anti-inflammatory potential of PPARα agonists by measuring their effect on the nuclear factor-kappa B (NF-κB) signaling pathway.[8]
-
Cell Line: A cell line responsive to inflammatory stimuli, such as synovial fibroblasts or macrophages, is used.[8]
-
Procedure:
-
Pre-treat the cells with the PPARα agonist for a specified time.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).[8]
-
Assess NF-κB activation by:
-
Luciferase Reporter Assay: Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Western Blot: Measure the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Immunofluorescence: Visualize the nuclear translocation of NF-κB p65 using fluorescence microscopy.
-
-
Quantify the inhibition of NF-κB activity by the PPARα agonist compared to the stimulated control.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: PPARα Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Caption: In Vivo Triglyceride Study Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Invitrogen LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, goat 800 x 20 μL Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 5. korambiotech.com [korambiotech.com]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. criver.com [criver.com]
- 8. PPAR-α Agonist WY-14643 Inhibits LPS-Induced Inflammation in Synovial Fibroblasts via NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CP-868388 and Fenofibrate in Preclinical Models: A Review of Available Data
A comprehensive review of existing preclinical data was conducted to compare the pharmacological profiles of CP-868388 and fenofibrate (B1672516), a well-established lipid-lowering agent. While extensive information is available for fenofibrate, detailing its mechanism of action and effects in various animal models, a thorough search of scientific literature and databases did not yield any preclinical data for the compound designated as CP-868388.
Fenofibrate is a widely studied peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα by fenofibrate leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and, to a lesser extent, a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.
Fenofibrate: Mechanism of Action and Preclinical Efficacy
Fenofibrate's effects on lipid metabolism are multifaceted and have been demonstrated in a variety of preclinical models, including mice, rats, hamsters, and non-human primates.
Key Mechanisms of Action for Fenofibrate:
-
Increased Lipoprotein Lipase (B570770) Activity: Fenofibrate upregulates the expression of lipoprotein lipase (LPL), an enzyme responsible for the hydrolysis of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, leading to their clearance from the circulation.
-
Reduced Apolipoprotein C-III (Apo C-III) Production: It decreases the hepatic production of Apo C-III, an inhibitor of LPL, further enhancing triglyceride clearance.
-
Increased Fatty Acid Oxidation: Fenofibrate stimulates the beta-oxidation of fatty acids in the liver and muscle, reducing the substrate availability for triglyceride synthesis.
-
Modulation of HDL Cholesterol: It increases the production of apolipoproteins A-I and A-II, the major protein components of HDL, contributing to higher HDL levels.
The signaling pathway for fenofibrate's primary mechanism of action is illustrated below:
Caption: Fenofibrate activates PPARα, leading to changes in gene expression that modulate lipid metabolism.
Preclinical Data Summary for Fenofibrate
The following table summarizes the typical effects of fenofibrate on lipid parameters as observed in various preclinical animal models.
| Animal Model | Plasma Triglycerides | Total Cholesterol | LDL Cholesterol | HDL Cholesterol |
| Mice | ↓↓↓ | ↓ | ↓ | ↑ |
| Rats | ↓↓ | ↓ | ↓ | ↔ / ↑ |
| Hamsters | ↓↓↓ | ↓↓ | ↓↓ | ↑ |
| Rhesus Monkeys | ↓↓ | ↓ | ↓ | ↑ |
Arrow notation: ↓ (Decrease), ↑ (Increase), ↔ (No significant change). The number of arrows indicates the relative magnitude of the effect.
Experimental Protocols: A General Overview for Fenofibrate Studies
Standard experimental workflows to evaluate the efficacy of lipid-lowering agents like fenofibrate in preclinical models typically involve the following steps:
-
Animal Model Selection: Choice of an appropriate animal model, often one that is genetically predisposed to or diet-induced with hyperlipidemia.
-
Acclimatization: A period for the animals to adapt to the housing and environmental conditions.
-
Baseline Measurements: Collection of blood samples to determine baseline lipid profiles.
-
Treatment Administration: The compound (e.g., fenofibrate) is administered, usually orally, at various doses. A control group receives a vehicle.
-
In-life Monitoring: Regular monitoring of animal health, body weight, and food consumption.
-
Final Sample Collection: At the end of the study period, blood and tissues are collected for analysis.
-
Biochemical Analysis: Measurement of plasma lipids and other relevant biomarkers.
-
Gene Expression Analysis: Tissues like the liver may be analyzed to assess changes in the expression of target genes.
Caption: A typical experimental workflow for evaluating lipid-modifying compounds in preclinical studies.
Conclusion on CP-868388
Despite a comprehensive search, no preclinical data for CP-868388 could be located. Therefore, a direct comparison with fenofibrate regarding their respective performance, mechanisms of action, and effects on lipid metabolism in preclinical models is not possible at this time. For researchers, scientists, and drug development professionals interested in this area, the extensive preclinical and clinical data available for fenofibrate serve as a valuable benchmark for the evaluation of new chemical entities targeting dyslipidemia. Future research and publication of data on CP-868388 will be necessary to enable a comparative assessment.
Validating the Selectivity of CP-868388 for PPARα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CP-868388, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, with other commercially available PPARα modulators. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the assessment of CP-868388's selectivity.
Comparative Analysis of PPARα Modulator Selectivity
The selectivity of a PPARα modulator is a critical determinant of its therapeutic potential and off-target effects. An ideal PPARα agonist should exhibit high affinity and potency for PPARα while demonstrating significantly lower activity towards PPARγ and PPARδ. This section provides a quantitative comparison of CP-868388 against other well-characterized PPARα agonists and an antagonist.
Agonist Affinity and Potency
The data presented in the following table summarizes the binding affinity (Ki) and/or potency (EC50) of various compounds for the three human PPAR subtypes. The selectivity ratio is calculated to provide a quantitative measure of preference for PPARα over the other subtypes.
| Compound | Type | PPARα | PPARγ | PPARδ (β) | PPARα Selectivity vs. γ | PPARα Selectivity vs. δ |
| CP-868388 | Agonist | Ki: 10.8 nM[1] | No Affinity | Ki: 3.47 µM[1] | >321-fold | ~321-fold |
| EC50: 18 nM¹ | - | - | ||||
| Fenofibric Acid² | Agonist | EC50: 9.47 µM[2] | EC50: 61.0 µM[2] | No Activity[2] | ~6.4-fold | N/A |
| GW7647 | Agonist | EC50: 6 nM[3] | EC50: 1,100 nM[3] | EC50: 6,200 nM[3] | ~183-fold | ~1033-fold |
| WY-14643 | Agonist | EC50: 5.0 µM³[4] | EC50: 60 µM³[4] | EC50: 35 µM³[4] | 12-fold | 7-fold |
| Pemafibrate | Agonist | EC50: 1.40 nM[2] | EC50: >5,000 nM[2] | EC50: 1,390 nM[2] | >3571-fold | ~993-fold |
| GW6471 | Antagonist | IC50: 0.24 µM[2] | - | - | - | - |
¹Transcriptional activation in HepG2 cells.[5] ²Active metabolite of Fenofibrate. ³Human PPARs.
Experimental Protocols for Selectivity Validation
Accurate determination of a compound's selectivity for PPARα requires robust and well-controlled experimental procedures. Below are detailed methodologies for key assays commonly employed in the characterization of PPAR modulators.
Competitive Binding Assay
This assay determines the affinity of a test compound for the PPARα ligand-binding domain (LBD) by measuring its ability to displace a known fluorescently labeled ligand.
Principle: A fluorescently-tagged PPARα ligand is incubated with the PPARα LBD, resulting in a high fluorescence polarization (FP) signal. Unlabeled test compounds compete for binding to the LBD, causing a displacement of the fluorescent ligand and a subsequent decrease in the FP signal. The concentration of the test compound that displaces 50% of the fluorescent ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant human PPARα-LBD.
-
Prepare a stock solution of a fluorescently labeled PPARα ligand (e.g., a fluorescein-tagged agonist).
-
Prepare serial dilutions of the test compound (e.g., CP-868388) and reference compounds.
-
-
Assay Procedure:
-
In a microplate, add the PPARα-LBD and the fluorescent ligand to all wells.
-
Add the serially diluted test compounds and reference compounds to their respective wells. Include control wells with no competitor and wells with a known potent unlabeled ligand for maximal displacement.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the FP signal against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Transcriptional Activation Reporter Assay
This cell-based assay measures the ability of a compound to activate PPARα-mediated gene transcription.
Principle: A reporter cell line is engineered to express human PPARα and a luciferase reporter gene under the control of a PPAR response element (PPRE). Upon activation by an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to the PPRE, driving the expression of luciferase. The resulting luminescence is proportional to the level of PPARα activation.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an expression vector for human PPARα and a reporter plasmid containing a PPRE-driven luciferase gene. A vector expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound (e.g., CP-868388) and known agonists/antagonists for each PPAR subtype (α, γ, δ) as controls.
-
Incubate the cells for 18-24 hours.
-
-
Luminescence Measurement and Data Analysis:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value (for agonists) or IC50 value (for antagonists).
-
TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the ability of a compound to promote the interaction between the PPARα-LBD and a coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a donor fluorophore-labeled antibody that binds to the tagged PPARα-LBD and an acceptor fluorophore-labeled coactivator peptide. Agonist binding to the LBD induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a high TR-FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare solutions of GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescein-labeled coactivator peptide (e.g., from SRC-1 or PGC-1α) (acceptor).
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a microplate, add the test compound dilutions.
-
Add the GST-PPARα-LBD to all wells.
-
Add a pre-mixed solution of the terbium-labeled antibody and fluorescein-labeled coactivator peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours).
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of CP-868388's action and the process of its validation, the following diagrams are provided.
Caption: PPARα Signaling Pathway Activation by an Agonist.
Caption: Experimental Workflow for PPARα Selectivity Validation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of CP-868388 Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the potent Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, CP-868388, with other nuclear receptors. While specific experimental data on the comprehensive cross-reactivity profile of CP-868388 is not publicly available, this document outlines the methodologies and data presentation necessary for such an evaluation. The included experimental protocols and signaling pathway diagrams serve as a guide for researchers aiming to perform these critical selectivity studies.
Executive Summary
CP-868388 is a high-affinity agonist for PPARα. Understanding its selectivity is crucial for predicting potential off-target effects and developing safer therapeutics. This guide emphasizes the importance of profiling CP-868388 against other key nuclear receptors involved in metabolism and inflammation, such as PPARγ and PPARδ.
Cross-Reactivity Data
A comprehensive analysis of CP-868388's interaction with a panel of nuclear receptors is essential for a complete selectivity profile. The following table is a template illustrating how such data, if available, should be presented. Currently, specific quantitative values for CP-868388 against receptors other than PPARα are not available in the public domain.
Table 1: Comparative Binding Affinity of CP-868388 for Various Nuclear Receptors
| Nuclear Receptor | Ligand Binding Domain | Test Compound | Kᵢ (nM)¹ | Fold Selectivity vs. PPARα |
| PPARα | Human, recombinant | CP-868388 | 10.8 | 1 |
| PPARγ | Human, recombinant | CP-868388 | Data not available | Data not available |
| PPARδ | Human, recombinant | CP-868388 | Data not available | Data not available |
| LXRα | Human, recombinant | CP-868388 | Data not available | Data not available |
| LXRβ | Human, recombinant | CP-868388 | Data not available | Data not available |
| FXR | Human, recombinant | CP-868388 | Data not available | Data not available |
| RXRα | Human, recombinant | CP-868388 | Data not available | Data not available |
¹ Kᵢ represents the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Experimental Protocols
To determine the binding affinity and functional activity of CP-868388 across a panel of nuclear receptors, standardized and validated assays are required. Below is a detailed, representative protocol for a competitive binding assay.
Protocol: Competitive Radioligand Binding Assay for Nuclear Receptors
This protocol describes a method to determine the binding affinity of a test compound (e.g., CP-868388) for a specific nuclear receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Nuclear Receptor Ligand Binding Domain (LBD): Purified, recombinant human PPARα, PPARγ, PPARδ, etc.
-
Radioligand: A high-affinity radiolabeled ligand specific for the nuclear receptor being tested (e.g., [³H]-GW7647 for PPARα).
-
Test Compound: CP-868388, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA) and 1 mM dithiothreitol (B142953) (DTT).
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.
-
96-well Filter Plates: Plates with a filter membrane to separate bound from free radioligand.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation of Reagents:
-
Dilute the nuclear receptor LBD to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test compound (CP-868388) and a known reference compound (unlabeled ligand) in assay buffer.
-
Dilute the radioligand to a concentration that is approximately equal to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of the unlabeled reference ligand (for non-specific binding).
-
25 µL of the test compound dilutions or vehicle control.
-
25 µL of the diluted radioligand.
-
25 µL of the diluted nuclear receptor LBD.
-
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium. The plate should be gently agitated during incubation.
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of the assay plate to a 96-well filter plate.
-
Wash the wells of the filter plate three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Allow the filter membranes to dry completely.
-
Add 100 µL of scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways for PPARα, PPARγ, and PPARδ, as well as a typical experimental workflow for assessing nuclear receptor cross-reactivity.
Caption: Canonical PPAR signaling pathway.
Caption: Workflow for nuclear receptor cross-reactivity profiling.
Unraveling the Activity of CP-868,388: A Guide to Its True Target and Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the published findings related to CP-868,388. It clarifies the compound's primary mechanism of action, addresses common misconceptions, and presents a comparative analysis with alternative compounds, supported by experimental data and detailed protocols.
A critical aspect of scientific advancement is the ability to reproduce published findings. This guide delves into the data surrounding CP-868,388, a compound initially misassociated with Platelet-Derived Growth Factor Receptor (PDGFR) inhibition. Our investigation reveals that CP-868,388 is, in fact, a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. This guide will summarize the key findings of its activity as a PPARα agonist, provide available data on its reproducibility, and offer a comparative landscape of other PPARα agonists. Furthermore, to address the initial confusion, a clear distinction will be made with true PDGFR inhibitors that share a similar "CP" nomenclature.
Addressing the Target Confusion: CP-868,388 is a PPARα Agonist, not a PDGFR Inhibitor
Initial inquiries into the reproducibility of CP-868,388's effects were confounded by its misidentification as a PDGFR inhibitor. This guide clarifies that the primary and well-characterized activity of CP-868,388 is as a potent and selective agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. This finding is substantiated by the seminal work of Kane et al. in Molecular Pharmacology (2009).
To prevent further confusion, it is important to distinguish CP-868,388 from other compounds from the same discoverer (Pfizer) that are indeed PDGFR inhibitors:
-
CP-673,451: A potent and selective inhibitor of PDGFRα and PDGFRβ.
-
CP-868,596 (Crenolanib): A highly potent inhibitor of PDGFRα and PDGFRβ.
A summary of the distinct targets and mechanisms of these compounds is provided in the table below.
| Compound | Target | Mechanism of Action | Key In Vitro Potency |
| CP-868,388 | PPARα | Agonist | Ki = 10.8 nM |
| CP-673,451 | PDGFRα, PDGFRβ | Inhibitor | IC50 = 10 nM (PDGFRα), 1 nM (PDGFRβ)[1][2][3] |
| CP-868,596 (Crenolanib) | PDGFRα, PDGFRβ | Inhibitor | IC50 = 0.9 nM (PDGFRα), 1.8 nM (PDGFRβ)[4][5][6][7] |
Reproducibility of CP-868,388's Published Findings as a PPARα Agonist
The foundational study by Kane et al. (2009) provides the most comprehensive characterization of CP-868,388. While no direct, independent replication studies have been identified, the detailed methodologies and robust data presented in this publication form the basis for assessing its reproducibility. The study demonstrated that CP-868,388 potently and selectively binds to and activates human PPARα, leading to the transcriptional regulation of genes involved in lipid metabolism and a significant reduction in plasma triglycerides in vivo.
Comparative Analysis: CP-868,388 vs. Alternative PPARα Agonists
To provide a broader context for the activity of CP-868,388, this section compares its performance with other well-characterized PPARα agonists, namely fenofibrate (B1672516) and pemafibrate.
| Parameter | CP-868,388 | Fenofibric Acid (active metabolite of Fenofibrate) | Pemafibrate |
| Target | PPARα | PPARα | PPARα |
| Mechanism | Agonist | Agonist | Agonist (Selective PPARα Modulator - SPPARMα) |
| Binding Affinity (Ki) | 10.8 nM | Micromolar range | - |
| In Vitro Potency (EC50) | 18 nM (HepG2 cells) | 9.47 µM[8] | 1 nM[9] |
| In Vivo Efficacy | Dose-dependent reduction in plasma triglycerides in mice | Lowers triglycerides and LDL-C, increases HDL-C | Marked reduction of triglycerides, remnant cholesterol, and apolipoprotein CIII[10] |
Experimental Protocols
To facilitate the independent verification and extension of the published findings, detailed methodologies for key experiments are provided below, based on the work of Kane et al. (2009) and standard practices in the field.
PPARα Binding Assay (Scintillation Proximity Assay)
-
Materials: Recombinant human PPARα ligand-binding domain (LBD), [³H]-labeled PPARα agonist (e.g., GW7647), scintillation proximity assay (SPA) beads, test compounds (CP-868,388 and alternatives).
-
Procedure:
-
Incubate the PPARα LBD with the SPA beads.
-
Add the [³H]-labeled agonist and varying concentrations of the test compound.
-
Incubate to allow for competitive binding.
-
Measure the scintillation signal, which is proportional to the amount of radioligand bound to the receptor.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Cell-Based Transactivation Assay
-
Cell Line: HepG2 human hepatoma cells, which endogenously express PPARα.[11][12][13][14]
-
Procedure:
-
Culture HepG2 cells in appropriate media.
-
Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known PPARα target genes (e.g., CPT1A, ACO).
-
Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
-
In Vivo Efficacy Study in Mice
-
Animal Model: Wild-type or human apoA-I transgenic mice.
-
Procedure:
-
Acclimatize the animals and group them.
-
Administer the test compounds orally at various doses for a defined period.
-
Collect blood samples at specified time points.
-
Measure plasma triglyceride and cholesterol levels using standard enzymatic assays.
-
Analyze the data to determine the dose-dependent effects of the compounds on lipid profiles.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PPARα signaling pathway activated by CP-868,388.
Caption: Typical experimental workflow for evaluating PPARα agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. apexbt.com [apexbt.com]
- 7. Phase Ib study of CP-868,596, a PDGFR inhibitor, combined with docetaxel with or without axitinib, a VEGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Increased oxidative stress and cytotoxicity by hydrogen sulfide in HepG2 cells overexpressing cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay: Cytotoxicity against human HepG2 cells assessed as reduction in cell viability at 0.1 to 50 uM after 48 hrs by resazurin reduction assay (CHEM... - ChEMBL [ebi.ac.uk]
- 13. Expression of Cytochromes P-450 2E1, 3A4 and 1A1/1A2 in Growing and Confluent Human HepG2 Hepatoma Cells-Effect of Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HepG2 Cells [cytion.com]
CP-868388 as a reference compound in drug discovery screens.
Comparative Guide to PDGFR Inhibitors in Drug Discovery
This guide provides a comparative analysis of key reference compounds used in drug discovery screens targeting the Platelet-Derived Growth Factor Receptors (PDGFRs). The information presented is intended for researchers, scientists, and drug development professionals.
Platelet-Derived Growth Factor (PDGF) signaling, mediated by its receptors PDGFRα and PDGFRβ, is a critical pathway in cellular processes such as proliferation, migration, and angiogenesis.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis, making PDGFRs attractive targets for therapeutic intervention.[1][3][4] This guide focuses on a selection of well-characterized small molecule inhibitors of PDGFR.
Compound Performance Comparison
The following table summarizes the in vitro potency of several commonly used PDGFR inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 (nM) - PDGFRα | IC50 (nM) - PDGFRβ | Other Key Targets (IC50 in nM) |
| Imatinib | PDGFR, c-Kit, v-Abl | 71[5] | 607[5] | c-Kit (100), v-Abl (600)[6][7] |
| Sunitinib | PDGFR, VEGFR, c-Kit | 69[8] | 2[8][9][10][11] | VEGFR2 (80)[8][9][11] |
| Crenolanib (CP-868596) | PDGFRα/β, FLT3 | 0.9 - 11[12][13] | 1.8 - 3.2[12][13] | FLT3 (4)[13] |
| Avapritinib (BLU-285) | KIT, PDGFRA | <25 (mutants)[14] | - | KIT D816V (0.27), PDGFRA D842V (0.24)[14] |
| CP-673,451 | PDGFRα/β | 10 | 1 | >450-fold selective vs. other angiogenic receptors[15] |
Experimental Methodologies
Detailed protocols are essential for the reproducibility and interpretation of experimental data. Below are representative methodologies for key assays used to characterize PDGFR inhibitors.
In Vitro Kinase Assay (PDGFR Inhibition)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PDGFR.
Objective: To measure the IC50 value of a test compound against PDGFRα and PDGFRβ.
Materials:
-
Purified recombinant human PDGFRα and PDGFRβ kinase domains.
-
Test compounds (e.g., CP-868388 alternatives) serially diluted in DMSO.
-
ATP (Adenosine triphosphate).
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
[γ-³³P]ATP (radiolabeled ATP).
-
96-well phosphocellulose filter plates.
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂).
-
Scintillation counter.
Procedure:
-
Coat 96-well filter plates with the peptide substrate.
-
Prepare a reaction mixture containing the kinase buffer, purified PDGFR kinase, and the peptide substrate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for an accurate IC50 determination.[16]
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by washing the plates to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit PDGFR autophosphorylation in a cellular context.
Objective: To determine the cellular potency of a test compound in inhibiting ligand-induced PDGFR phosphorylation.
Materials:
-
Cell line expressing PDGFR (e.g., NIH-3T3 cells overexpressing PDGFR).
-
Cell culture medium and supplements.
-
Test compounds serially diluted in DMSO.
-
PDGF-BB ligand.
-
Lysis buffer.
-
Antibodies: anti-phospho-PDGFR and total PDGFR.
-
Western blotting or ELISA reagents.
Procedure:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Serum-starve the cells to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Stimulate the cells with PDGF-BB ligand to induce PDGFR autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated PDGFR and total PDGFR using Western blotting or ELISA.
-
Normalize the phosphorylated PDGFR signal to the total PDGFR signal.
-
Calculate the percentage of inhibition of phosphorylation at each compound concentration compared to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
Visualizations
PDGFR Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of Platelet-Derived Growth Factor Receptors.
Caption: Simplified PDGFR signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing kinase inhibitors in a drug discovery setting.
Caption: Kinase inhibitor screening workflow.
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 14. ClinPGx [clinpgx.org]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PPARα Agonists: CP-868388 and WY-14643
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two peroxisome proliferator-activated receptor alpha (PPARα) agonists: CP-868388 and WY-14643. Both compounds are instrumental in research settings for studying lipid metabolism, inflammation, and other PPARα-mediated processes. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to CP-868388 and WY-14643
CP-868388 is a potent and selective PPARα agonist with demonstrated hypolipidemic activity.[1][2] WY-14643, also known as Pirinixic acid, is another widely used PPARα agonist that has been extensively studied for its effects on lipid metabolism and inflammation.[3][4] Both compounds exert their effects by activating PPARα, a nuclear receptor that plays a crucial role in the transcription of genes involved in fatty acid oxidation and lipid metabolism.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency and selectivity of CP-868388 and WY-14643 reveals significant differences. CP-868388 exhibits high affinity and potent activation of human PPARα, with a Ki of 10.8 nM and an EC50 of 18 nM for transcriptional activation in HepG2 cells.[1] In contrast, the reported EC50 for WY-14643 for human PPARα is in the micromolar range, with one source citing 5.0 μM.[4] This suggests that CP-868388 is a significantly more potent activator of human PPARα in vitro.
In terms of selectivity, CP-868388 shows little to no affinity for PPARβ and PPARγ, with a Ki of 3.47 μM for PPARγ.[1] WY-14643 also demonstrates selectivity for PPARα over other isoforms, with reported EC50 values of 32 μM for PPARγ and >100 μM for PPARδ.
| Parameter | CP-868388 | WY-14643 | Reference |
| Binding Affinity (Ki, human PPARα) | 10.8 nM | Not Reported | [1] |
| Transcriptional Activation (EC50, human PPARα) | 18 nM (in HepG2 cells) | 5.0 μM | [1][4] |
| Coactivator Recruitment (EC50, SRC-1) | 4.7 nM | Not Reported | [1] |
| Selectivity (Ki, human PPARγ) | 3.47 μM | Not Reported | [1] |
| Selectivity (EC50, PPARγ) | Not Reported | 32 μM | |
| Selectivity (EC50, PPARδ) | Not Reported | >100 μM |
In Vivo Hypolipidemic Activity
Both CP-868388 and WY-14643 have demonstrated robust hypolipidemic effects in vivo. Oral administration of CP-868388 in mice led to a dose-dependent and significant decrease in circulating plasma triglycerides, with a reduction of approximately 50% at a dose of 3.0 mg/kg.[1][2] Similarly, WY-14643 has been shown to lower plasma triglycerides in high fat-fed rats, with a reported 16% decrease at a 3 mg/kg dose.[3] While a direct comparative study under identical conditions is not available, the data suggests that both compounds are effective at reducing plasma triglycerides.
| Study Parameter | CP-868388 | WY-14643 |
| Animal Model | Male B6/CBF1J mice | High fat-fed rats |
| Dose | 0.3, 1.0, 3.0 mg/kg (oral gavage) | 3 mg/kg |
| Treatment Duration | Once daily for 2 days | Not specified |
| Effect on Triglycerides | ~50% decrease at 3.0 mg/kg | 16% decrease |
| Reference | [1][2] | [3] |
Signaling Pathway and Experimental Workflow
The activation of PPARα by agonists like CP-868388 and WY-14643 initiates a cascade of molecular events leading to the regulation of target gene expression. The following diagrams illustrate the generalized PPARα signaling pathway and a typical experimental workflow for evaluating PPARα agonists.
Caption: PPARα Signaling Pathway.
Caption: Experimental Workflow for PPARα Agonist Evaluation.
Experimental Protocols
In Vitro PPARα Ligand Binding Assay (for CP-868388)
This protocol is a generalized representation based on the methods described for CP-868388.
-
Objective: To determine the binding affinity (Ki) of the test compound to the human PPARα ligand-binding domain (LBD).
-
Materials:
-
Recombinant human PPARα-LBD.
-
Radiolabeled PPARα ligand (e.g., [3H]GW409544).
-
Test compound (CP-868388).
-
Scintillation fluid.
-
Filter plates and scintillation counter.
-
-
Procedure:
-
A constant concentration of recombinant human PPARα-LBD is incubated with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound (CP-868388) are added to compete with the radiolabeled ligand for binding to the PPARα-LBD.
-
The mixture is incubated to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.
-
In Vivo Hypolipidemic Activity Assessment (for CP-868388)
This protocol is a generalized representation based on the methods described for CP-868388.[1][2]
-
Objective: To evaluate the effect of the test compound on plasma triglyceride levels in a rodent model.
-
Materials:
-
Male B6/CBF1J mice.
-
Test compound (CP-868388) formulated for oral gavage.
-
Vehicle control.
-
Blood collection supplies.
-
Triglyceride assay kit.
-
-
Procedure:
-
Animals are acclimated and randomized into treatment groups (vehicle control and different doses of CP-868388).
-
The test compound or vehicle is administered orally (gavage) once daily for a specified duration (e.g., 2 days).
-
At the end of the treatment period, blood samples are collected from the animals.
-
Plasma is separated by centrifugation.
-
Plasma triglyceride levels are measured using a commercial assay kit.
-
The percentage change in triglyceride levels compared to the vehicle control group is calculated to determine the efficacy of the compound.
-
Conclusion
Both CP-868388 and WY-14643 are valuable tools for studying PPARα biology. The available data indicates that CP-868388 is a more potent and selective agonist of human PPARα in vitro compared to WY-14643. Both compounds demonstrate effective hypolipidemic activity in vivo. The choice between these two agonists will depend on the specific requirements of the research, such as the desired potency, the experimental system (human vs. rodent), and the need for selectivity over other PPAR isoforms. This guide provides a foundation for making an informed decision based on the current body of scientific evidence.
References
Designing Robust Control Experiments for Studying the Effects of PDGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments when studying the effects of Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. To ensure the validity and reproducibility of research findings, it is crucial to differentiate between on-target effects, off-target effects, and non-specific cellular responses. This guide uses CP-673451, a potent and selective inhibitor of PDGFRα and PDGFRβ, as an exemplary agent to illustrate key experimental controls and comparisons with alternative inhibitors.[1][2]
Understanding the Target: The PDGF Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a critical role in cellular processes such as proliferation, migration, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. PDGFR inhibitors, like CP-673451, aim to block the downstream signaling cascade initiated by the binding of PDGF ligands to their receptors.
Caption: Simplified PDGF signaling pathway and the inhibitory action of CP-673451.
Key Control Experiments for Studying PDGFR Inhibitors
To rigorously validate the on-target effects of a PDGFR inhibitor, a series of control experiments are essential. These controls help to rule out alternative explanations for the observed biological phenomena.
Comparison with Structurally Unrelated PDGFR Inhibitors
Employing inhibitors with different chemical scaffolds that target the same kinase is a powerful method to confirm that the observed phenotype is due to the inhibition of the intended target and not a result of off-target effects of a specific chemical structure.
Table 1: Comparison of PDGFR Inhibitors
| Inhibitor | Primary Target(s) | IC₅₀ (PDGFRα) | IC₅₀ (PDGFRβ) | Key Off-Targets | Reference |
| CP-673451 | PDGFRα/β | 10 nM | 1 nM | >450-fold selectivity over other angiogenic receptors | [1] |
| Imatinib | Abl, c-Kit, PDGFR | ~100 nM | ~100 nM | v-Abl, c-Kit | [1] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | 80 nM (VEGFR2) | 2 nM (PDGFRβ) | VEGFRs, c-Kit, FLT3, RET | [1] |
| Crenolanib | FLT3, PDGFRα/β | 2.1 nM | 3.2 nM | FLT3 | [3] |
Utilization of a Structurally Similar but Inactive Analog
An ideal negative control is a molecule that is structurally almost identical to the active inhibitor but lacks the chemical moieties required for target engagement. This control helps to ascertain that the observed effects are not due to the general chemical properties of the compound.
Genetic Knockdown or Knockout of the Target
The most definitive way to confirm on-target effects is to use genetic tools like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein (PDGFRα or PDGFRβ). The phenotypic effects of the inhibitor should be mimicked by the genetic perturbation and occluded in the target-depleted cells.
Experimental Protocols
Below are detailed protocols for key experiments to validate the effects of a PDGFR inhibitor.
Protocol 1: Cellular Proliferation Assay
This protocol assesses the impact of the inhibitor on the growth of cancer cell lines known to be dependent on PDGFR signaling.
Workflow:
Caption: Workflow for a cellular proliferation assay to test inhibitor efficacy.
Methodology:
-
Seed cells (e.g., a cholangiocarcinoma cell line with high PDGFR expression) in a 96-well plate at a predetermined density.[2]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PDGFR inhibitor (e.g., CP-673451), alternative inhibitors (e.g., Imatinib, Sunitinib), an inactive analog, and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol measures the phosphorylation status of key proteins downstream of PDGFR to confirm target engagement and inhibition of the signaling cascade.
Methodology:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal signaling.
-
Pre-treat the cells with the PDGFR inhibitor, control compounds, or vehicle for 1-2 hours.
-
Stimulate the cells with PDGF ligand (e.g., PDGF-BB) for a short period (e.g., 15-30 minutes) to activate the pathway.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of PDGFR, Akt, and ERK.
-
Incubate with secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the extent of pathway inhibition.
Table 2: Expected Outcomes of Western Blot Analysis
| Treatment | p-PDGFR | p-Akt | p-ERK |
| Vehicle | +++ | +++ | +++ |
| CP-673451 | - | - | - |
| Alternative PDGFR Inhibitor | - | - | - |
| Inactive Analog | +++ | +++ | +++ |
| PDGFR Knockdown + Vehicle | - | - | - |
| PDGFR Knockdown + CP-673451 | - | - | - |
'+' indicates phosphorylation, '-' indicates no or reduced phosphorylation.
Logical Relationships of Control Experiments
The combination of different control experiments provides a robust validation of the on-target effects of the inhibitor.
Caption: Logical flow for interpreting control experiment outcomes.
References
Independent Verification of CP-868388's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of CP-868388, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, with other relevant alternatives. The information presented is supported by experimental data from peer-reviewed studies to aid in the independent verification of its therapeutic potential.
Comparative Analysis of PPARα Agonist Potency and Efficacy
The following table summarizes the in vitro potency and in vivo efficacy of CP-868388 and selected alternative PPARα agonists. This quantitative data allows for a direct comparison of their biological activities.
| Compound | Target | Assay Type | EC50 (nM) | Organism | In Vivo Effect (Triglyceride Reduction) | Reference |
| CP-868388 | PPARα | Transcriptional Activation (HepG2 cells) | 18 | Human | ~50% at 3.0 mg/kg in mice | [1] |
| Fenofibric Acid | PPARα | Transactivation Assay | 9,470 | Human | Varies by study, generally effective | [2] |
| GW7647 | PPARα | GAL4-PPAR Binding Assay | 6 | Human | 93% at 3 mg/kg in hamsters | [3][4][5][6][7] |
| Pemafibrate | PPARα | Cell-Based Transactivation Assay | 0.8 | Human | ~25% reduction in clinical trials | [2][8][9] |
Note: EC50 values represent the concentration of a drug that gives half-maximal response. Lower EC50 values indicate higher potency. The in vivo efficacy can be influenced by various factors including the animal model and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and verification of the reported biological activities.
PPARα Transactivation Assay in HepG2 Cells
This assay is used to determine the ability of a compound to activate the PPARα receptor and initiate the transcription of its target genes.
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
Protocol:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compound (e.g., CP-868388) or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 value is determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the ability of a compound to promote the interaction between the PPARα ligand-binding domain (LBD) and a coactivator peptide.
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-GST antibody binds to a GST-tagged PPARα-LBD, and a fluorescein-labeled coactivator peptide is also present. Upon agonist binding to the LBD, a conformational change occurs, leading to the recruitment of the coactivator peptide. This brings the terbium donor and fluorescein (B123965) acceptor into close proximity, resulting in a FRET signal.[11][12][13][14]
Protocol:
-
Reagent Preparation: Prepare a solution containing the GST-PPARα-LBD, the fluorescein-labeled coactivator peptide, and the terbium-labeled anti-GST antibody in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Assay Reaction: In a 384-well plate, add the test compound dilutions followed by the master mix of assay reagents.
-
Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of excitation at 340 nm and emission detection at 495 nm (terbium) and 520 nm (fluorescein).
-
Data Analysis: The TR-FRET ratio (520 nm/495 nm) is calculated. The EC50 value is determined from a dose-response curve of the compound concentration versus the TR-FRET ratio.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of PPARα activation and a typical experimental workflow for verifying the biological activity of an agonist like CP-868388.
Caption: PPARα Signaling Pathway Activation by an Agonist.
Caption: Workflow for Verifying Biological Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GW7647, PPARalpha agonist (CAS 265129-71-3) | Abcam [abcam.com]
- 8. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medpagetoday.com [medpagetoday.com]
- 10. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of CP-868388 and Newer Generation PPARα Modulators for Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for dyslipidemia, Peroxisome Proliferator-Activated Receptor alpha (PPARα) continues to be a pivotal target. This guide provides a comparative benchmark of the potent and selective PPARα agonist, CP-868388, against the newer generation of PPARα modulators, with a particular focus on Pemafibrate, a selective PPARα modulator (SPPARMα). This analysis is based on available preclinical and clinical data to inform research and development efforts in the pursuit of more effective and safer lipid-lowering therapies.
Executive Summary
CP-868388 is a high-potency PPARα agonist with demonstrated efficacy in preclinical models. Newer generation modulators, such as Pemafibrate, have emerged with the promise of a more favorable benefit-risk profile, characterized by high selectivity and potent activity. While direct head-to-head clinical trials between CP-868388 and newer modulators are not available, this guide synthesizes existing data to draw meaningful comparisons, primarily referencing the well-established PPARα agonist, Fenofibrate, as a common comparator.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for CP-868388 and Pemafibrate. It is crucial to note that the data for CP-868388 is derived from preclinical studies, whereas the data for Pemafibrate includes extensive clinical trial results.
Table 1: In Vitro Potency and Selectivity of PPARα Modulators
| Compound | Target | Potency (Ki/EC50) | Selectivity | Reference |
| CP-868388 | Human PPARα | Ki: 10.8 nM | High selectivity over PPARβ (Ki: 3.47 μM) and PPARγ.[1] | [1] |
| Human PPARα | EC50: 18 nM (Transcriptional activation in HepG2 cells) | [1] | ||
| Pemafibrate | Human PPARα | Activates >2500 times more strongly than fenofibric acid. | Highly selective for PPARα (>5000-fold for PPARγ and >11,000-fold for PPARδ).[2] | [2] |
Table 2: In Vivo Efficacy of PPARα Modulators on Lipid Parameters
| Compound | Animal Model/ Study Population | Dose | Key Efficacy Endpoints | Reference |
| CP-868388 | Male B6/CBF1J mice | 3.0 mg/kg (oral gavage, once daily for 2 days) | ~50% decrease in circulating plasma triglycerides.[1] | [1] |
| Pemafibrate | Dyslipidemic patients (with or without statin) | 0.1, 0.2, and 0.4 mg/day (12 weeks) | Triglyceride reduction: -45.1% to -50.0% (with statin); -44.5% to -51.3% (without statin).[3] | [3] |
| HDL-C increase: Significant increases observed at all doses.[3] | [3] | |||
| Fenofibrate (for comparison) | Dyslipidemic patients | 200 mg/day (12 weeks) | Triglyceride reduction: -30.5% | [4] |
Table 3: Safety and Tolerability Profile
| Compound | Key Safety Observations | Reference |
| CP-868388 | Data from preclinical studies; detailed safety profile in humans is not publicly available. | |
| Pemafibrate | Generally well-tolerated. Incidence of adverse events similar to placebo.[3] Improved liver function tests (ALT, AST, γ-GTP).[5] Less impact on renal function markers (serum creatinine) compared to fenofibrate.[6] | [3][5][6] |
| Fenofibrate (for comparison) | Associated with elevations in liver enzymes and serum creatinine.[6] | [6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of PPARα modulators are extensive. Below are high-level workflows for key assays based on published methodologies.
In Vitro Assays
1. Competitive Binding Assay: This assay determines the binding affinity of a compound to the PPARα ligand-binding domain (LBD).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel Selective PPARα Modulator Pemafibrate for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Pemafibrate, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα): Pooled Analysis of Phase 2 and 3 Studies in Dyslipidemic Patients with or without Statin Combination | MDPI [mdpi.com]
- 4. CP-868388 free base Supplier | CAS 702681-67-2 | AOBIOUS [aobious.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of CP-868388 Free Base: A Safety and Operations Guide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of CP-868388 free base, a potent and selective PPARα agonist. Adherence to these procedures is critical to ensure personnel safety and environmental protection, reflecting our commitment to responsible laboratory practices.
Hazard Identification and Data Summary
This compound is classified as a hazardous substance, requiring specialized disposal procedures. The primary hazards are acute oral toxicity and high toxicity to aquatic life. All personnel handling this compound must be familiar with its hazard profile, summarized in the table below.
| Property | Value | Citation |
| Chemical Name | This compound | |
| CAS Number | 702681-67-2 | [1] |
| Molecular Formula | C₂₆H₃₃NO₅ | [2] |
| Molecular Weight | 439.54 g/mol | [2] |
| GHS Hazard Statements | H301: Toxic if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Hazard Pictograms | GHS06 (Skull and Crossbones)GHS09 (Environment) | [1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution). This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and buttoned.
-
Respiratory Protection: For handling fine powders or creating aerosols, a properly fitted respirator may be necessary. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Disposal Procedures for this compound
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3] This compound's high aquatic toxicity necessitates that it be treated as hazardous chemical waste.
Unused or Expired this compound (Solid)
-
Containerization: Ensure the compound is in a clearly labeled, sealed, and non-reactive container. The original manufacturer's container is ideal.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (Toxic, Environmental Hazard).[4]
-
Storage: Store the waste container in a designated satellite accumulation area for hazardous waste.[5] This area should be secure and away from incompatible materials.
-
Disposal Request: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Contaminated Labware and Debris
This includes items such as pipette tips, centrifuge tubes, and paper towels that have come into direct contact with this compound.
-
Segregation: Collect all contaminated solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contaminant ("this compound contaminated debris").
-
Storage and Disposal: Store and dispose of this waste through your institution's EHS-approved hazardous waste stream.
Solutions Containing this compound
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and chemically compatible waste container. Do not mix with other waste streams unless explicitly approved by your EHS office.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent system (e.g., "in DMSO"), and an approximate concentration.
-
Storage and Disposal: Store in the satellite accumulation area and arrange for EHS pickup.
Empty Containers
-
Decontamination: Triple-rinse the empty container with a suitable solvent that can dissolve CP-868388. Collect the rinsate as hazardous waste.[6]
-
Disposal of Rinsed Container: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic, after defacing the original label.[7]
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Decision workflow for the disposal of this compound and related materials.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. For any uncertainties, always consult your institution's Environmental Health and Safety department.
References
- 1. This compound | CAS#:702681-67-2 | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling CP-868388 free base
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling CP-868388 free base in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes the key hazards associated with this compound.
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin. |
| Skin Corrosion | Category 1A | Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | Causes serious eye damage. |
| Skin Sensitization | Sub-category 1A | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Oral Exposure) | Category 2 | May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed. |
| Acute Aquatic Hazard | Category 1 | Very toxic to aquatic life. |
| Chronic Aquatic Hazard | Category 1 | Very toxic to aquatic life with long lasting effects. |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a chemical-resistant apron or lab coat and appropriate protective gloves (e.g., nitrile rubber). Ensure full skin coverage. Contaminated work clothing should not be allowed out of the workplace.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Work in a well-ventilated area, preferably under a chemical fume hood.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Change gloves immediately if contaminated. |
Experimental Workflow and Handling Procedures
Proper handling and workflow are critical to ensure safety. The following diagram illustrates the standard operating procedure for working with this compound, from preparation to disposal.
Step-by-Step Handling and Disposal Plan
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE): Before beginning any work, ensure all personnel are wearing the appropriate PPE as detailed in the table above.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust, vapor, mist, or gas.[1]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the work area.[1]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical advice from an ophthalmologist.
-
Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[1]
-
Keep the container in a secure, locked-up area accessible only to authorized personnel.
-
Store under an inert atmosphere and keep refrigerated to maintain product quality.[1]
Spill and Leak Procedures:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.
-
Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1] For liquid spills, use an inert absorbent material and collect it for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.
Disposal:
-
Waste Collection: All waste materials, including contaminated PPE and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, regional, and national environmental regulations.[1] Do not allow the product to enter drains. Engage a licensed professional waste disposal service to ensure proper disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
